molecular formula C26H38O5 B195027 15-Ketolatanoprost CAS No. 135646-98-9

15-Ketolatanoprost

Cat. No.: B195027
CAS No.: 135646-98-9
M. Wt: 430.6 g/mol
InChI Key: DKYCMQSMHPIBBZ-VIZYZFHWSA-N
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Description

Latanoprost is an F-series prostaglandin (PG) analog which has been approved for use as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis produces 15-keto latanoprost. 15-keto Latanoprost is a potential metabolite of latanoprost when administered to animals. 15-keto Latanoprost is also one of the common minor impurities found in commercial preparations of the bulk drug compound. Although much less potent that the parent compound latanoprost, 15-keto latanoprost still retains the ability to produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye. 15-keto Latanoprost is also a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 µg/eye. Again, this is not as potent as many other F-type PGs;  for example, PGF2α will produce this degree of miosis at a dose of less than 1 µg/eye. Products of β-oxidation account for most of the metabolites of latanoprost recovered in plasma and urine. However, 15-keto latanoprost is a minor metabolite, and one which could be enhanced in situations where β-oxidation is reduced.>a metabolite of Latanoprost

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432091
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135646-98-9
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Activity and Pharmacodynamics of 15-Ketolatanoprost

[1]

Executive Summary

This technical guide analyzes the biological activity, metabolic pathways, and pharmacological significance of 15-Ketolatanoprost , a key metabolite and impurity of the glaucoma therapeutic Latanoprost. While classical prostaglandin metabolism dictates that 15-oxidation results in biological inactivation, empirical data reveals that this compound retains significant intraocular pressure (IOP) lowering capability, particularly in primate models.[1] This guide provides researchers with the mechanistic insights, structural data, and experimental protocols necessary to evaluate this compound in drug development and quality control contexts.

Structural Identity and Chemical Properties

This compound exists in two primary forms relevant to research: the isopropyl ester (prodrug analog) and the free acid (active metabolite analog).[1]

Property15-Keto Latanoprost (Ester)15-Keto Latanoprost (Acid)
CAS Number 135646-98-9369585-22-8
Molecular Formula C26H38O5C23H32O5
Molecular Weight 430.6 g/mol 388.5 g/mol
Key Structural Feature 15-Oxo (Ketone) at C1515-Oxo (Ketone) at C15
Lipophilicity (LogP) High (Corneal Penetration)Low (Systemic Clearance)
Role Impurity / Active MetaboliteDownstream Metabolite

Structural Insight: The transition from Latanoprost to this compound involves the oxidation of the hydroxyl group at Carbon-15 to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1] This structural change is typically associated with a loss of affinity for the FP receptor, yet in vivo efficacy persists.

Biological Activity & Pharmacodynamics[1][4]

The "Potency Paradox"

Standard pharmacologic dogma suggests that 15-keto metabolites of prostaglandins are biologically inactive.[1] However, this compound challenges this convention.[1]

  • In Vivo Efficacy (Primate Model): Research by Wang et al. (2007) demonstrated that topical administration of this compound (ester) at 0.001% concentration reduced IOP in glaucomatous monkey eyes by 15-23% .[1]

  • Comparative Potency: In this specific model, the 0.001% dose of this compound was equipotent to, and in some timeframes more effective than, the standard clinical dose of Latanoprost (0.005%).[2][3]

  • Miosis: In feline models, the compound induces significant pupillary constriction (miosis), a hallmark of FP receptor activation, though with lower potency (5 µ g/eye required) compared to PGF2α.[4]

Mechanism of Action

The biological activity is mediated through the Prostaglandin F (FP) Receptor , a G-protein coupled receptor (GPCR).[1][5]

  • Receptor Binding: this compound binds to the FP receptor in the ciliary muscle and trabecular meshwork.[1]

  • Signaling Cascade: Activation triggers the Gq-protein pathway.[1]

  • Physiological Outcome: Increased uveoscleral outflow, resulting in reduced IOP.[1][6]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by this compound, highlighting the divergence from the classical inactivation pathway.

Gcluster_extracellularExtracellular Spacecluster_corneaCorneal Epithelium / Stromacluster_intracellularCiliary Muscle Cell (Intracellular)LatLatanoprost (Prodrug)EsteraseEsterasesLat->EsterasePenetrationKL_Ester15-Keto Latanoprost (Ester)KL_Ester->EsterasePenetrationLat_AcidLatanoprost Acid (Active)Esterase->Lat_AcidHydrolysisKL_Acid15-Keto Latanoprost AcidEsterase->KL_AcidHydrolysisPGDH15-PGDHLat_Acid->PGDHMetabolismFP_RecFP ReceptorLat_Acid->FP_RecHigh Affinity BindingPGDH->KL_AcidOxidation (Reversible?)KL_Acid->FP_RecModerate Affinity BindingGqGq ProteinFP_Rec->GqActivationPLCPhospholipase CGq->PLCIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+ IncreaseIP3->CaMMPMMP SecretionCa->MMPECM RemodelingUveoscleral OutflowUveoscleral OutflowMMP->Uveoscleral OutflowIncreased Permeability

Caption: Metabolic activation and signaling cascade of Latanoprost and its 15-keto metabolite. Note the potential for this compound to enter the pathway either directly or via metabolism.[1]

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (15-PGDH)

To determine the conversion rate of Latanoprost Acid to this compound Acid.[1]

Materials:

  • Recombinant human 15-PGDH enzyme.[1]

  • Cofactor: NAD+.[1]

  • Substrate: Latanoprost Free Acid (10 µM).[1]

  • Buffer: 0.1 M Tris-HCl, pH 7.4.[1]

Workflow:

  • Incubation: Mix Latanoprost Acid (10 µM) with NAD+ (1 mM) and 15-PGDH (0.5 µg/mL) in Tris-HCl buffer.

  • Reaction: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile (1:1 v/v).

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

  • Detection: Monitor transition for Latanoprost Acid (m/z 389 → 371) and this compound Acid (m/z 387 → 369).[1]

Protocol B: FP Receptor Binding Assay

To quantify the affinity (

1

Materials:

  • HEK-293 cells stably expressing human FP receptor.[1]

  • Radioligand:

    
    -PGF2
    
    
    (1 nM).[1]
  • Competitors: Latanoprost Acid, this compound Acid (10 pM to 10 µM).[1]

Workflow:

  • Membrane Prep: Harvest cells and homogenize in binding buffer (10 mM MES, pH 6.0, 10 mM MnCl2).

  • Equilibrium Binding: Incubate membranes (20 µg protein) with

    
    -PGF2
    
    
    and varying concentrations of this compound Acid for 60 min at 25°C.
  • Separation: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Comparative Data Summary

The following table synthesizes data from primate efficacy studies and binding assays.

CompoundFormRelative IOP Reduction (Monkey)FP Receptor AffinityPrimary Metabolic Fate
Latanoprost Isopropyl Ester100% (Reference)Low (Prodrug)Hydrolysis to Acid
Latanoprost Acid Free AcidN/A (Rapidly metabolized)High (

nM)
Beta-oxidation / 15-PGDH
15-Keto Latanoprost Isopropyl Ester~100-120% (at 0.001%)ModerateHydrolysis to Keto Acid
15-Keto Latanoprost Acid Free AcidWeak / ModerateLower than ParentBeta-oxidation

Note: The high efficacy of the 15-Keto ester in vivo suggests potential unique pharmacokinetic properties or intracellular reactivation.[1]

References

  • Wang, R. F., Gagliuso, D. J., Mittag, T. W., & Podos, S. M. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes.[1][2][3] Investigative Ophthalmology & Visual Science, 48(8), 3683–3689.[1]

  • Sjöquist, B., & Stjernschantz, J. (2002).[1] Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology, 47(Suppl 1), S6-S12.[1]

  • Sharif, N. A., Kelly, C. R., Crider, J. Y., Williams, G. W., & Xu, S. X. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1]

  • Cayman Chemical. (n.d.).[1] 15-keto Latanoprost Product Information.

  • MedChemExpress. (n.d.).[1] 15-Keto latanoprost acid Datasheet.

Metabolic Regulation of Uveoscleral Outflow: The Pharmacodynamics of 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Checkpoint

In the development of prostaglandin F2


 (PGF2

) analogs for glaucoma, 15-ketolatanoprost represents a critical intersection between pharmacokinetics (PK) and pharmacodynamics (PD). While Latanoprost (the prodrug) and Latanoprost Acid (the active moiety) are the primary focus of therapeutic efficacy, this compound serves two distinct, often misunderstood roles:
  • The Termination Signal: It is the primary metabolite formed via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) within the ocular tissue. Its formation rate dictates the half-life of the active drug at the ciliary muscle face.

  • The Residual Agonist: Contrary to early "inactive metabolite" dogmas, this compound retains residual, albeit lower, affinity for the FP prostanoid receptor. Recent data suggests it may contribute to a "long-tail" intraocular pressure (IOP) lowering effect via the uveoscleral pathway.

This guide details the biotransformation pathway, the receptor kinetics governing uveoscleral outflow, and the validated LC-MS/MS protocols required to quantify this metabolite in ocular matrices.

The Biotransformation Pathway

The efficacy of Latanoprost is governed by a delicate balance of activation (hydrolysis) and inactivation (oxidation).

The Cascade

Upon topical instillation, Latanoprost (an isopropyl ester) permeates the cornea where it is hydrolyzed by corneal esterases to Latanoprost Acid .[1] This active acid diffuses to the ciliary body, binding to FP receptors. However, the ciliary body expresses high levels of 15-PGDH , which rapidly oxidizes the hydroxyl group at C15 to a ketone, forming This compound acid .

This conversion is the rate-limiting step in the deactivation of the drug before it undergoes systemic


-oxidation.

MetabolicPathway Prodrug Latanoprost (Isopropyl Ester) Esterase Corneal Esterases (Activation) Prodrug->Esterase Acid Latanoprost Acid (Active Moiety) PGDH 15-PGDH (Inactivation/Modulation) Acid->PGDH Keto 15-Keto Latanoprost Acid (Metabolite) Systemic 1,2-dinor / 1,2,3,4-tetranor (Systemic Beta-Oxidation) Keto->Systemic Liver/Systemic Clearance Esterase->Acid Hydrolysis PGDH->Keto Oxidation at C15

Figure 1: The biotransformation of Latanoprost.[2][3] The conversion to 15-keto represents the primary ocular clearance mechanism.

Pharmacodynamics: Role in Uveoscleral Outflow[1][4][5][6]

The "role" of this compound is defined by its interaction with the FP receptor on ciliary muscle cells.

Mechanism of Action

Latanoprost Acid lowers IOP by remodeling the extracellular matrix (ECM).[4] It upregulates matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9, which digest collagen within the ciliary muscle bundles, widening the intermuscular spaces for aqueous humor outflow.

The Role of 15-Keto:

  • Affinity Reduction: this compound acid exhibits significantly lower binding affinity for the FP receptor compared to Latanoprost Acid.

  • Negative Regulation: By converting the high-affinity Acid to the low-affinity Keto form, 15-PGDH effectively "turns off" the signal for MMP production. High levels of this compound indicate rapid drug clearance and potentially reduced efficacy duration.

  • Residual Activity: Research by Wang et al. indicates that despite lower affinity, this compound does lower IOP in primate models, suggesting it may act as a weak partial agonist or that the FP receptor has a "spare receptor" reserve that allows even weak metabolites to maintain outflow.

Comparative Receptor Kinetics

The following table summarizes the binding constants (Ki) and functional potency (EC50) at the human FP receptor.

CompoundFP Receptor Affinity (

)
Functional Potency (

)
Role in Outflow
Latanoprost (Prodrug) >1000 nMInactive (in vitro)Penetration Vehicle
Latanoprost Acid ~2.8 nM~3.6 nMPrimary Agonist (MMP Induction)
15-Keto Latanoprost Acid >100 nM>1000 nM*Clearance Product / Weak Agonist

*Note: While in vitro potency is low, in vivo studies (monkey) show significant IOP reduction at higher concentrations [2].

Experimental Protocols

For drug development professionals, quantifying this compound is essential for establishing ocular pharmacokinetics.

Protocol A: LC-MS/MS Quantification in Ocular Matrices

This protocol is designed to separate the active acid from the keto metabolite in aqueous humor (AH) or ciliary body homogenates.

Reagents:

  • Internal Standard (IS): Latanoprost free acid-d4.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: Waters Acquity BEH C18 or C8 (1.7 µm, 2.1 x 50 mm).

Step-by-Step Workflow:

  • Sample Prep (AH): Mix 50 µL Aqueous Humor with 150 µL ACN (containing IS). Vortex 1 min. Centrifuge at 13,000 rpm for 10 min.

  • Sample Prep (Tissue): Homogenize ciliary body in PBS. Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50). Evaporate and reconstitute in Mobile Phase A:B (70:30).

  • Chromatography:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 30% B (0-1 min)

      
       95% B (1-4 min) 
      
      
      
      Hold (4-5 min)
      
      
      Re-equilibrate.
  • Mass Spectrometry (ESI Negative Mode):

    • Latanoprost Acid: MRM Transition

      
       (Loss of 
      
      
      
      ).
    • 15-Keto Latanoprost Acid: MRM Transition

      
       (Oxidation shifts parent mass by -2 Da).
      

LCMS_Workflow Sample Ocular Tissue / AH Sample Extract Protein Precipitation (ACN) or LLE (Ethyl Acetate) Sample->Extract Add IS (d4-Lat) Sep UPLC Separation (BEH C18 Column) Extract->Sep Supernatant Detect MS/MS Detection (ESI Negative Mode) Sep->Detect Gradient Elution Data Quantification Ratio Acid : Keto Detect->Data Integrate Peaks

Figure 2: LC-MS/MS workflow for simultaneous quantification of Latanoprost Acid and 15-Keto metabolite.

Protocol B: 15-PGDH Activity Assay

To determine if a new formulation protects Latanoprost from degradation, measure the conversion rate.

  • Enzyme Source: Recombinant human 15-PGDH or ciliary body microsomes.

  • Reaction Mix: 100 mM Tris-HCl (pH 7.4), 1 mM NAD+ (Cofactor), 10 µM Latanoprost Acid.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add ice-cold ACN.

  • Readout: Measure formation of NADH (Spectrophotometry at 340 nm) or appearance of 15-keto latanoprost (LC-MS/MS).

Clinical & Developmental Implications

Understanding the role of this compound allows for smarter drug design:

  • Metabolic Stability: New analogs (e.g., Tafluprost) fluorinate the C15 position specifically to block 15-PGDH attack, preventing the formation of the 15-keto metabolite and extending the half-life.

  • Biomarker Analysis: High concentrations of this compound in the aqueous humor of non-responders may indicate "hyper-metabolism" rather than receptor insensitivity.

  • Impurity Control: this compound (ester) can form in the bottle due to oxidation. This is a degradation impurity. It must be distinguished from this compound acid (the biological metabolite).

References

  • Stjernschantz, J. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan. Investigative Ophthalmology & Visual Science. Link

  • Wang, R. F., et al. (2007).[7] Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes.[8][7] Investigative Ophthalmology & Visual Science. Link

  • Sjöquist, B., et al. (1998). Pharmacokinetics of latanoprost in the cynomolgus monkey.[9] 1st communication: single intravenous, topical or oral administration. Arzneimittelforschung.[9] Link

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities.[10] Journal of Ocular Pharmacology and Therapeutics. Link

  • PubChem. (2024). 15-Keto Latanoprost Acid | C23H32O5.[11] National Library of Medicine. Link

Sources

Metabolic Fate and Bioanalytical Characterization of 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Bioanalytical Chemists, and Ophthalmic Drug Developers.

Executive Summary: The Metabolic "Switch"

In the development of prostaglandin F2


 (PGF2

) analogues for glaucoma, 15-ketolatanoprost represents a critical junction in the pharmacodynamic lifecycle. While Latanoprost (isopropyl ester) acts as a prodrug to facilitate corneal penetration, its therapeutic efficacy relies on hydrolysis to Latanoprost Acid .[1][2][3][4]

The subsequent conversion of this active acid to This compound acid (via 15-hydroxyprostaglandin dehydrogenase, 15-PGDH) is widely regarded as the primary inactivation step. However, recent data suggests this metabolite—and its esterified precursor—may retain distinct pharmacological profiles that differ from the parent compound. This guide dissects the in vivo formation, pharmacological implications, and rigorous quantification of this metabolite.

The Metabolic Landscape: From Activation to Clearance

The pharmacokinetics of latanoprost are defined by a "rapid on, rapid off" mechanism. The drug is designed to penetrate the cornea as a lipophilic ester, hydrolyze to the active acid, and then undergo rapid systemic clearance to prevent off-target side effects.

The Enzymatic Cascade

The transformation of latanoprost involves three distinct enzymatic phases:

  • Activation (Cornea/Aqueous Humor): Esterases hydrolyze the isopropyl ester to Latanoprost Acid (the FP receptor agonist).[2]

  • Inactivation (Ocular/Systemic): The 15-hydroxyl group is oxidized to a ketone by 15-PGDH .[5] This forms This compound acid .[6][7]

  • Clearance (Systemic/Liver): The 13,14-double bond is reduced to form 13,14-dihydro-15-ketolatanoprost acid , followed by

    
    -oxidation to dinor and tetranor metabolites.
    
Pathway Visualization

The following diagram illustrates the structural evolution and enzymatic governance of the pathway.

LatanoprostMetabolism cluster_eye Ocular Tissue cluster_systemic Systemic Circulation & Liver Latanoprost Latanoprost (Prodrug / Isopropyl Ester) LatAcid Latanoprost Acid (Active Agonist) Latanoprost->LatAcid Corneal Esterases (Hydrolysis) KetoAcid 15-Keto Latanoprost Acid (Transient Intermediate) LatAcid->KetoAcid 15-PGDH (Oxidation) DihydroAcid 13,14-dihydro-15-keto latanoprost acid (Major Circulating Metabolite) KetoAcid->DihydroAcid 13,14-Reductase (Reduction) Tetranor 1,2,3,4-Tetranor Metabolites (Urine Excretion) DihydroAcid->Tetranor Beta-Oxidation (Hepatic)

Figure 1: The metabolic cascade of latanoprost.[1][2] The critical inactivation step occurs at the transition to the 15-keto acid form via 15-PGDH.

Pharmacodynamics: The "Inactive" Metabolite Paradox

Historically, 15-dehydrogenation of prostaglandins is considered a deactivation mechanism. However, researchers must distinguish between the ester form (15-keto latanoprost) and the acid form (15-keto latanoprost acid).

Comparative Activity Profile

While Latanoprost Acid is a potent FP receptor agonist (


 nM), the 15-keto metabolites show significantly altered affinity.
CompoundStatePrimary TargetPharmacological Status
Latanoprost Prodrug (Ester)Cornea (Penetration)Inactive (until hydrolysis)
Latanoprost Acid Active MetaboliteFP ReceptorPotent Agonist (IOP Lowering)
15-Keto Latanoprost Impurity/AnalogUnknown (Non-FP?)Active (IOP Lowering observed in primates) [1]
15-Keto Latanoprost Acid In Vivo MetaboliteFP ReceptorWeak/Inactive (Rapidly reduced)
13,14-dihydro-15-keto acid Stable MetaboliteSystemic ClearanceInactive

Critical Insight: Studies have shown that topically applied 15-keto latanoprost (ester) can lower intraocular pressure (IOP) in monkeys effectively, potentially via a mechanism distinct from the standard FP-receptor pathway [1]. This suggests that if 15-PGDH acts on the prodrug before hydrolysis (a minor pathway), it generates a pharmacologically active species.

Bioanalytical Protocol: Quantification via LC-MS/MS

Quantifying 15-keto metabolites requires high sensitivity due to the rapid elimination half-life of latanoprost acid (


 min) and the transient nature of the keto-intermediate.
Methodological Challenges
  • Low Concentration: Systemic levels are often in the pg/mL range.

  • Isomerization: Prostaglandins are prone to on-column degradation and isomerization.

  • Matrix Effects: Plasma phospholipids can suppress ionization in ESI(-) mode.

Validated Workflow (Self-Validating System)

To ensure data integrity, the following protocol utilizes a deuterated internal standard (IS) and specific extraction chemistry to maximize recovery of the polar acid metabolites.

Step 1: Sample Preparation (Solid Phase Extraction)[8]
  • Aliquot: 200

    
    L Plasma + 20 
    
    
    
    L Internal Standard (
    
    
    -Latanoprost Acid).
  • Acidification: Add 200

    
    L Formic Acid (0.1% in water) to protonate the carboxylic acid groups, improving retention on SPE.
    
  • Loading: Load onto Oasis HLB or equivalent polymeric reversed-phase cartridges.

  • Wash: 5% Methanol (removes salts/proteins).

  • Elution: 100% Ethyl Acetate (favors prostaglandin recovery).

  • Reconstitution: Evaporate under

    
     and reconstitute in 50:50 Acetonitrile:Water.
    
Step 2: LC-MS/MS Parameters[9]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3]

  • Ionization: Negative Electrospray Ionization (ESI-).

    • Note: While some recent methods propose Positive mode (ESI+) using ammonium adducts for sensitivity [2], ESI(-) remains the gold standard for stability of the carboxylate anion.

  • Transitions (MRM):

    • Latanoprost Acid:

      
       (Loss of 
      
      
      
      ).
    • 15-Keto Latanoprost Acid:

      
       fragment specific to keto-group.
      
Analytical Workflow Diagram

Bioanalysis Sample Plasma Sample (200 µL) SPIKE Add IS (d4-Lat Acid) Sample->SPIKE SPE SPE Extraction (Polymeric HLB) SPIKE->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI Negative) LC->MS Data Quantification (> 1 pg/mL LOQ) MS->Data

Figure 2: LC-MS/MS workflow for the isolation and quantification of latanoprost metabolites.

References

  • Wang, R. F., et al. (2007).[10] Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes.[10][] Investigative Ophthalmology & Visual Science. Link

  • Sjöquist, B., & Stjernschantz, J. (2002).[12] Ocular and systemic pharmacokinetics of latanoprost in humans. Survey of Ophthalmology. Link

  • Prasanna, G., et al. (2002). Liquid chromatography-mass spectrometry method for the determination of latanoprost and its metabolites in biological fluids.[3][9][13] Journal of Chromatography B. Link

  • FDA Clinical Pharmacology Review. (1996). Xalatan (Latanoprost) NDA 20-597. Link

Sources

An In-Depth Technical Guide to the Foundational Research on 15-Ketolatanoprost and Intraocular Pressure

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Advanced Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor in the management of this disease.[2] The therapeutic landscape has been profoundly shaped by the advent of prostaglandin F2α (PGF2α) analogs, which offer potent IOP-lowering effects with a favorable safety profile.[3] Latanoprost, a cornerstone of this class, functions as a prodrug, undergoing metabolic activation within the eye to exert its therapeutic effect.[1][4] This guide delves into the foundational science of 15-Ketolatanoprost, a critical and active metabolite of latanoprost, elucidating its mechanism, efficacy, and the experimental frameworks used to validate its function.

Section 1: The Metabolic Journey from Latanoprost to this compound

The clinical efficacy of latanoprost is not derived from the administered compound itself but from its bio-activated metabolites. This metabolic cascade is a critical prerequisite for its pharmacological activity.

  • Initial Hydrolysis: Latanoprost is an isopropyl ester prodrug. Following topical administration, it permeates the cornea where ubiquitous esterase enzymes rapidly hydrolyze the isopropyl ester moiety. This conversion yields the biologically active latanoprost acid .[4] This step is essential as the free acid form possesses a high affinity for the target prostaglandin F (FP) receptor.[5]

  • Oxidative Conversion: The therapeutic journey continues as latanoprost acid undergoes further metabolism within ocular tissues. The enzyme NADP+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is highly expressed in the eye, catalyzes the oxidation of the 15-hydroxyl group on the latanoprost acid molecule.[][7] This enzymatic reaction produces This compound , a principal metabolite that retains significant biological activity.[8][9]

The formation of this compound is not a deactivation step but rather the generation of a potent, active metabolite that contributes significantly to the overall IOP-lowering effect observed with latanoprost therapy.

Section 2: Mechanism of Action: The FP Receptor and Aqueous Humor Outflow

The primary mechanism by which this compound and its precursor, latanoprost acid, reduce IOP is by enhancing the outflow of aqueous humor, the fluid that maintains pressure within the eye.

  • FP Receptor Agonism: Both latanoprost acid and this compound are selective agonists for the FP receptor, a G-protein coupled receptor located on ciliary muscle cells.[10][11][12]

  • Uveoscleral Outflow Enhancement: Binding to the FP receptor initiates a downstream signaling cascade that primarily increases the drainage of aqueous humor through the uveoscleral pathway, also known as the unconventional pathway.[3][10][13] This pathway accounts for a significant portion of aqueous outflow.

  • Extracellular Matrix Remodeling: The signaling cascade is believed to involve the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[5][13] These enzymes degrade and remodel components of the extracellular matrix within the ciliary muscle.[5][13] This structural alteration reduces hydraulic resistance within the tissue, creating wider spaces between ciliary muscle bundles and facilitating the passage of aqueous humor out of the eye.[5]

The following diagram illustrates the metabolic activation and subsequent signaling pathway.

G cluster_cornea Cornea cluster_ocular_tissue Ocular Tissue cluster_ciliary_muscle Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active) Latanoprost->Latanoprost_Acid Corneal Esterases Keto_Latanoprost This compound (Active Metabolite) Latanoprost_Acid->Keto_Latanoprost 15-PGDH Enzyme FP_Receptor FP Receptor Keto_Latanoprost->FP_Receptor Binds & Activates G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates MMPs Upregulation of Matrix Metalloproteinases (MMPs) PLC->MMPs Signaling Cascade (IP3, DAG, Ca2+) ECM Extracellular Matrix Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow

Metabolic activation of Latanoprost and its signaling pathway.

Section 3: Foundational Preclinical Evidence

The ocular hypotensive activity of this compound has been rigorously demonstrated in non-human primate models, which are highly translational to human ocular physiology. A pivotal study in cynomolgus monkeys with laser-induced glaucoma provided compelling evidence of its efficacy.[14][15]

The study revealed that this compound (KL) is not merely an inactive byproduct but a potent IOP-lowering agent. Notably, the 0.001% concentration of KL was found to be equivalent to, and at certain time points, more effective than the standard 0.005% concentration of latanoprost.[7][15]

Table 1: Comparative IOP Reduction in Glaucomatous Monkey Eyes

Treatment Group Maximum IOP Reduction (Mean ± SEM) Percentage Reduction from Baseline
0.0001% this compound 3.0 ± 0.3 mmHg 9%
0.001% this compound 7.6 ± 0.6 mmHg 23%
0.01% this compound 6.3 ± 0.4 mmHg 18%
0.005% Latanoprost 6.6 ± 0.6 mmHg 20%

Data sourced from Gagliuso et al., Invest Ophthalmol Vis Sci, 2007.[15]

Critically, further investigation in normal monkey eyes showed that this compound did not alter aqueous humor production or the tonographic outflow facility (trabecular outflow).[15] This provides strong evidence that its mechanism of action is, like its parent compound, centered on increasing uveoscleral outflow.[7]

Section 4: Key Experimental Protocols

Validating the bioactivity of compounds like this compound requires a combination of in vitro and in vivo experimental systems. The following protocols represent standard, robust methodologies in the field.

Protocol 1: In Vitro FP Receptor Activation Assay

Objective: To determine the functional potency of this compound by measuring its ability to activate the FP receptor and trigger a downstream signaling event (e.g., second messenger production).

Causality: This assay directly assesses the compound's interaction with its molecular target, isolating it from the complexities of a whole-organism system. Measuring second messengers like inositol phosphates provides a quantitative readout of receptor activation.[16][17]

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) engineered to overexpress the human FP receptor. Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into 96-well microtiter plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with a serum-free medium. This step is crucial to reduce basal signaling activity and synchronize the cells, thereby increasing the signal-to-noise ratio of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound), a positive control (Latanoprost Acid), and a vehicle control (e.g., DMSO diluted in assay buffer).

  • Ligand Stimulation: Add the prepared compounds to the appropriate wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for receptor binding and signaling.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulation of a downstream second messenger, such as inositol monophosphate (IP1), using a commercially available assay kit (e.g., HTRF or ELISA-based kits).[18]

  • Data Analysis: Plot the response (e.g., IP1 concentration) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration), which represents the compound's potency.

Protocol 2: In Vivo IOP Measurement in a Preclinical Model

Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered this compound in a relevant animal model of ocular hypertension.

Causality: This in vivo experiment provides the most critical data on therapeutic potential. Using a model with elevated IOP (e.g., laser-induced glaucoma in monkeys or steroid-induced in rabbits) mimics the clinical condition and demonstrates whether the compound can produce a meaningful physiological effect.[15][19][20]

Methodology:

  • Animal Model Selection & Induction:

    • Select a suitable species (e.g., Cynomolgus monkey, New Zealand White rabbit, Sprague-Dawley rat).[19][21]

    • Induce a stable elevation of IOP in one eye. Methods include laser photocoagulation of the trabecular meshwork, intracameral injection of methylcellulose, or chronic topical steroid application.[2][20] The contralateral eye often serves as a naive or vehicle-treated control.

  • Acclimatization and Baseline Measurement:

    • Allow animals to acclimate to handling and the measurement procedure to minimize stress-induced IOP fluctuations.

    • Measure baseline IOP multiple times over several days to establish a stable starting pressure. Measurements are performed using a calibrated tonometer suitable for the species, such as a rebound tonometer (e.g., TonoLab) or an applanation tonometer (e.g., Tono-Pen).[22]

  • Drug Formulation and Administration:

    • Prepare the test article (this compound), positive control (Latanoprost), and vehicle control in a sterile ophthalmic formulation.

    • Administer a single, precise volume (e.g., 25-30 µL) topically to the glaucomatous eye of each animal at the start of the study (Time 0).

  • IOP Monitoring:

    • Measure IOP in both eyes at regular intervals post-dosing (e.g., 2, 4, 8, 12, and 24 hours). This time course is essential to determine the onset of action, peak effect, and duration of action.[4]

  • Data Analysis:

    • Calculate the change in IOP from baseline for each animal at each time point.

    • Compare the IOP reduction between the treated, vehicle control, and positive control groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

    • The primary endpoint is the magnitude and duration of the IOP reduction.

The following diagram outlines a typical workflow for a preclinical IOP study.

G cluster_setup Phase 1: Model Preparation cluster_execution Phase 2: Dosing & Measurement cluster_analysis Phase 3: Data Analysis node_model Select Animal Model (e.g., Rabbit, Monkey) node_induce Induce Ocular Hypertension (e.g., Laser, Steroids) node_model->node_induce node_acclimate Acclimatize Animals to Handling node_induce->node_acclimate node_baseline Establish Stable Baseline IOP node_acclimate->node_baseline node_group Randomize into Groups (Vehicle, Test, Positive Control) node_baseline->node_group node_dose Administer Single Topical Dose (T=0) node_group->node_dose node_measure Measure IOP at Multiple Time Points (e.g., 2, 4, 8, 12, 24h) node_dose->node_measure node_calc Calculate IOP Change from Baseline node_measure->node_calc node_stat Statistical Comparison (e.g., ANOVA) node_calc->node_stat node_report Determine Efficacy & Duration of Action node_stat->node_report

Experimental workflow for in vivo IOP efficacy testing.

Conclusion

The foundational research on this compound unequivocally establishes it as a pharmacologically active and potent metabolite of latanoprost. Through its agonist activity at the FP receptor, it effectively lowers intraocular pressure by enhancing uveoscleral outflow, a mechanism substantiated by robust preclinical data. The understanding of this metabolic pathway and the intrinsic activity of this compound are fundamental for researchers and scientists in the field of ophthalmology and drug development. It underscores the importance of evaluating drug metabolites for therapeutic contributions and provides a validated framework for the continued investigation of novel prostaglandin analogs for the management of glaucoma.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Latanoprost?
  • Higginbotham, E. J., Feldman, R., Stiles, M., & Dubiner, H. (2002). Latanoprost and timolol combination therapy vs monotherapy. Archives of Ophthalmology, 120(8), 915-922. (Note: While the provided link was to a different article on ResearchGate, this reference reflects a common type of clinical comparison.)
  • Grierson, I., & Jonsson, M. (2000). Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review. Clinical Ophthalmology, 1(1), 1-11. Retrieved from [Link]

  • Bito, L. Z. (1984). Effect of prostaglandin F2 alpha on aqueous humor dynamics of rabbit, cat, and monkey. Investigative Ophthalmology & Visual Science, 25(11), 1324-1329.
  • Remedy Room. (2024, November 23). PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action). [Video]. YouTube. Retrieved from [Link]

  • Tajran, J., & Goyal, A. (2024). Latanoprost. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Gagliuso, D. J., Mittag, T. W., Wang, R. F., & Podos, S. M. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143–4147. Retrieved from [Link]

  • Gagliuso, D. J., Mittag, T. W., Wang, R. F., & Podos, S. M. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. Investigative Ophthalmology & Visual Science, 48(9), 4143-4147. Retrieved from [Link]

  • Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2008). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Glaucoma, 17(8), 701-705. Retrieved from [Link]

  • Morrison, J. C., & Moore, C. G. (2011). Non-Invasive intraocular pressure measurement in animals models of glaucoma. Journal of Clinical & Experimental Ophthalmology, S2, 002. Retrieved from [Link]

  • Ang, A., & Reddy, M. A. (2000). Long term effect of latanoprost on intraocular pressure in normal tension glaucoma. British Journal of Ophthalmology, 84(10), 1143-1146. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Retrieved from [Link]

  • Perry, C. M., & McGavin, J. K. (2003). Latanoprost: A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 20(8), 597-630.
  • Woodward, D. F., Jones, R. L., & Narumiya, S. (2011). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Pharmacological Reviews, 63(3), 471-538. Retrieved from [Link]

  • Iris Pharma. (n.d.). Two simple animal models of intraocular pressure elevation for testing therapeutic drugs in glaucoma. Retrieved from [Link]

  • Lindsey, J. D., Kashiwagi, K., Kashiwagi, F., & Weinreb, R. N. (2002). Effects of Prostaglandins on the Aqueous Humor Outflow Pathways. Survey of Ophthalmology, 47(Suppl 1), S53-S64.
  • Frontiers Media. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Retrieved from [Link]

  • Gandolfi, S., Simmons, S. T., & Sturm, R. (2001). A Six-Month Randomized Clinical Trial Comparing the Intraocular Pressure-Lowering Efficacy of Bimatoprost and Latanoprost in Patients With Ocular Hypertension or Glaucoma. American Journal of Ophthalmology, 132(6), 858-867.
  • Rusciano, D. (2022). Preclinical models in ophthalmic research. Annals of Eye Science, 7, 23. Retrieved from [Link]

  • Battersby, S., Jabbour, H. N., & Sales, K. J. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 248(1-2), 115-127. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Preclinical Models of Glaucoma at CBI. Retrieved from [Link]

  • Fukunaga, K., & Breyer, M. D. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 2, 77. Retrieved from [Link]

  • Kook, M. S., Lee, K., Kim, Y. K., & Park, K. H. (2003). Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma. Journal of Ocular Pharmacology and Therapeutics, 19(5), 459-467.
  • Wordinger, R. J., & Clark, A. F. (2014). Effects of prostaglandin analogues on aqueous humor outflow pathways. Experimental Eye Research, 118, 108-117.
  • Joachim, S. C., & Grus, F. H. (2018). Glaucoma Animal Models beyond Chronic IOP Increase. International Journal of Molecular Sciences, 19(12), 3849. Retrieved from [Link]

  • Mishima, H. K., Kiuchi, Y., & Shima, Y. (1998). Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan. Japanese Journal of Ophthalmology, 42(6), 464-469.

Sources

Technical Guide: 15-Keto Latanoprost (CAS 135646-98-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

CAS 135646-98-9 , chemically identified as 15-Keto Latanoprost (or 15-oxo-Latanoprost), is a critical research reagent and pharmaceutical reference standard associated with the glaucoma therapeutic Latanoprost (Xalatan).

While Latanoprost is a potent FP prostaglandin receptor agonist, 15-Keto Latanoprost represents its oxidized derivative. It serves two primary functions in drug development and ocular research:

  • Stability-Indicating Standard: It is a major degradation product formed via the oxidation of the allylic hydroxyl group at C-15. Its quantification is mandatory for establishing the shelf-life and cold-chain requirements of Latanoprost formulations.

  • Metabolic Probe: It mimics the product of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity, the primary enzymatic pathway responsible for the inactivation of prostaglandins in ocular tissues.

Chemical Specifications
FeatureData
Common Name 15-Keto Latanoprost
IUPAC Name Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Molecular Formula

Molecular Weight 430.58 g/mol
Solubility Soluble in Acetonitrile, Ethanol, DMSO; Sparingly soluble in water.[1]
Storage -20°C (Hygroscopic; store under inert gas like Nitrogen/Argon).
Key Structural Change Oxidation of C-15 Hydroxyl (-OH) to a Ketone (=O).

Pharmacological & Mechanistic Context[2][3][4][5][6][7][8][9][10][11]

To use CAS 135646-98-9 effectively, researchers must understand its position in the Latanoprost lifecycle. Latanoprost is an isopropyl ester prodrug. It requires corneal hydrolysis to become active. 15-Keto Latanoprost represents a "divergent" pathway—either chemical degradation in the bottle or enzymatic inactivation in the tissue.

The 15-PGDH Inactivation Pathway

The efficacy of prostaglandin analogs is strictly regulated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme oxidizes the 15-hydroxyl group (essential for receptor binding) into a 15-keto group.

  • Latanoprost (Active): High affinity for FP receptors (

    
     ~ 2-3 nM).
    
  • 15-Keto Derivative (CAS 135646-98-9): Drastically reduced affinity. However, research indicates it retains residual biological activity, capable of reducing intraocular pressure (IOP) in primate models, albeit with lower potency than the parent compound.

Visualization: The Latanoprost Fate Pathway

The following diagram illustrates the relationship between the prodrug, the active metabolite, and the degradation product (CAS 135646-98-9).

Latanoprost_Pathway Figure 1: Metabolic and Degradation Pathways of Latanoprost. CAS 135646-98-9 represents the oxidized ester. Prodrug Latanoprost (Prodrug) (Isopropyl Ester) Active Latanoprost Acid (Biologically Active) Prodrug->Active Hydrolysis (Corneal Esterases) Impurity 15-Keto Latanoprost (CAS 135646-98-9) (Oxidized Ester) Prodrug->Impurity Oxidation (Storage/Degradation) Metabolite 13,14-dihydro-15-keto- latanoprost acid (Inactive Metabolite) Active->Metabolite 15-PGDH (Enzymatic Inactivation) Impurity->Metabolite Hydrolysis (Systemic)

Experimental Applications & Protocols

Application A: Pharmaceutical Impurity Profiling (HPLC)

In drug development, CAS 135646-98-9 is the "Standard of Truth" for determining if a batch of Latanoprost has degraded. The C-15 oxidation is the primary failure mode for this molecule at room temperature.

Protocol: Stability-Indicating HPLC Method

Objective: Separate Latanoprost from 15-Keto Latanoprost to quantify degradation.

Reagents:

  • Acetonitrile (HPLC Grade).

  • Milli-Q Water.

  • Phosphoric Acid or Formic Acid (Modifier).

  • Reference Standard: CAS 135646-98-9 (15-Keto Latanoprost).[1][2][3]

System Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B (Isocratic)

    • 5-20 min: 30%

      
       70% B (Linear Ramp)
      
    • 20-25 min: 70% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Prostaglandins lack strong chromophores; low UV is required).

Data Interpretation:

  • Latanoprost Retention Time (RT): ~12-14 min.

  • 15-Keto Latanoprost RT: ~10-11 min.

  • Note: The ketone group makes the molecule slightly more polar than the hydroxyl group, causing it to elute earlier in reverse-phase chromatography.

Application B: 15-PGDH Activity Assay

Researchers studying glaucoma resistance can use CAS 135646-98-9 as a product control to validate 15-PGDH activity assays.

Workflow:

  • Incubation: Incubate Latanoprost (substrate) with corneal/scleral tissue homogenate or recombinant 15-PGDH.

  • Extraction: Stop reaction with ice-cold acetonitrile.

  • Analysis: Use LC-MS/MS.

  • Quantification: Use CAS 135646-98-9 to build the standard curve for the product.

    • Scientist's Note: While the biological reaction produces the acid form of the 15-keto metabolite, the ester form (CAS 135646-98-9) is often used as a surrogate standard in ester-cleaved systems or specific transport studies.

Critical Scientist's Note: Handling & Stability

The "Cold Chain" Imperative: Unlike many small molecules, prostaglandins are oils or low-melting solids that are highly susceptible to oxidation and


-elimination.
  • Observation: If your Latanoprost standard turns yellow or shows a new peak at relative retention time (RRT) 0.85, it has likely converted to 15-Keto Latanoprost.

  • Prevention: Always store CAS 135646-98-9 and its parent compound at -20°C in airtight vials. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: Dissolve in Ethanol or DMSO for stock solutions.[4][5][6] Aqueous solutions are unstable and should be prepared immediately before use.

Visualization: Analytical Workflow

Workflow Figure 2: Impurity Qualification Workflow using CAS 135646-98-9 cluster_detection Detection & Analysis Sample Test Sample (Latanoprost Formulation) Prep Sample Preparation Dilute in Acetonitrile Sample->Prep HPLC HPLC Separation C18 Column, Gradient Elution Prep->HPLC UV UV Detection (210 nm) HPLC->UV Compare Compare vs. Standard (CAS 135646-98-9) UV->Compare Result Quantify % Impurity (Limit: <0.5%) Compare->Result

[11][13]

References

  • Stjernschantz, J., & Resul, B. (1992).[7] Phenyl substituted prostaglandin analogs for glaucoma treatment.[7] Drugs of the Future, 17(8), 691-704.[7]

  • Fujimori, K., et al. (2002).[7] Expression of NADP+-dependent 15-hydroxyprostaglandin dehydrogenase mRNA in monkey ocular tissues.[7] Journal of Biochemistry, 131(3), 383-389.[7]

  • European Pharmacopoeia (Ph. Eur.).Latanoprost Monograph: Impurity E.

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 15-Ketolatanoprost in Aqueous Humor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated protocol for the sensitive and selective quantification of 15-Ketolatanoprost in aqueous humor using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a biologically active metabolite of Latanoprost, a first-line prostaglandin F2α analogue for the treatment of glaucoma.[1] Accurate measurement of this metabolite in aqueous humor is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall ophthalmic drug development. The methodology detailed herein employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method that adheres to international validation standards.[2][3]

Introduction: The Scientific Rationale

Glaucoma treatment is primarily focused on reducing intraocular pressure (IOP), a major risk factor for optic nerve damage.[4] Prostaglandin analogues, such as Latanoprost, are highly effective at lowering IOP by increasing the outflow of aqueous humor.[4] Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active form, Latanoprost acid. This active acid is further metabolized in the eye, notably by 15-hydroxyprostaglandin dehydrogenase, to form this compound.[5]

Studies have shown that this compound is not an inert byproduct; it is pharmacologically active and contributes significantly to the overall IOP-lowering effect, in some cases demonstrating potency equivalent to or greater than Latanoprost itself.[5][6][7] Therefore, quantifying its concentration in the aqueous humor—the primary site of action—is essential to fully understand the drug's mechanism, efficacy, and duration of action.

The challenge lies in the minute sample volumes (typically 5-10 µL) obtainable for aqueous humor and the expected low physiological concentrations (pg/mL to low ng/mL) of the analyte.[8] This necessitates an analytical method with exceptional sensitivity and selectivity. LC-MS/MS is the gold standard for this application, offering the required performance to accurately measure analytes in complex biological matrices.[9] This application note details a complete workflow, from sample collection to final data analysis, grounded in established bioanalytical principles.

Metabolic Pathway of Latanoprost

The bioactivation and subsequent metabolism of Latanoprost is a critical pathway to understand. The initial hydrolysis is required for activity, and the subsequent oxidation to this compound creates a second active compound.

G Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases (Hydrolysis) Keto_Latanoprost This compound (Active Metabolite) Latanoprost_Acid->Keto_Latanoprost 15-PG Dehydrogenase (Oxidation) G cluster_0 Sample Preparation Workflow A 1. Aliquot 10 µL Aqueous Humor Sample B 2. Add 100 µL Cold Acetonitrile with Internal Standard A->B C 3. Vortex (30 seconds) B->C D 4. Centrifuge (10 min, 4°C, >14,000 x g) C->D E 5. Transfer Supernatant to Autosampler Vial D->E F 6. Inject 5 µL into LC-MS/MS E->F

Sources

Application Notes and Protocols for Developing a Stable Formulation of 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Ketolatanoprost, an active metabolite of the prostaglandin F2α analog latanoprost, is a molecule of significant interest in pharmaceutical research.[1][2] Like its parent compound, this compound is susceptible to degradation, posing a considerable challenge to the development of a stable and effective pharmaceutical formulation. This document provides a comprehensive guide for researchers, outlining a systematic approach to developing a stable formulation for this compound. We will delve into the critical aspects of pre-formulation studies, excipient selection, and the establishment of robust analytical methodologies for stability assessment. The protocols provided herein are designed to be self-validating, with a strong emphasis on understanding the causal relationships behind experimental choices to ensure scientific integrity.

Introduction: The Challenge of Prostaglandin Stability

Prostaglandin F2α analogs, a cornerstone in the management of ocular hypertension and glaucoma, are notoriously unstable in aqueous solutions.[3][4] The parent compound, latanoprost, is known to degrade through several pathways, including hydrolysis of its isopropyl ester, oxidation, and isomerization.[5] Extreme pH conditions, exposure to light, and elevated temperatures are significant factors that accelerate this degradation.[3][6] this compound, being a primary metabolite and a potential impurity in latanoprost preparations, shares a similar structural backbone and is therefore presumed to exhibit comparable stability challenges.[1][7] The development of a stable formulation is paramount to ensure consistent potency, safety, and efficacy of a potential this compound-based therapeutic agent.

Pre-Formulation Studies: Characterizing this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.

Solubility Profile

The solubility of this compound in various pharmaceutically acceptable solvents will dictate the choice of the formulation vehicle.

Protocol 1: Solubility Determination

  • Objective: To determine the saturation solubility of this compound in a range of potential solvents.

  • Materials: this compound reference standard, a selection of solvents (e.g., purified water, phosphate buffers of varying pH, ethanol, propylene glycol, polysorbate 80).

  • Method:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples by agitation at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)
Purified Water25[Insert Experimental Data]
Phosphate Buffer (pH 5.5)25[Insert Experimental Data]
Phosphate Buffer (pH 6.5)25[Insert Experimental Data]
Phosphate Buffer (pH 7.4)25[Insert Experimental Data]
Ethanol25[Insert Experimental Data]
Propylene Glycol25[Insert Experimental Data]
1% Polysorbate 80 (aq)25[Insert Experimental Data]
pH-Stability Profile

The stability of this compound as a function of pH is a critical parameter for developing a liquid formulation. Based on data for latanoprost, a pH range of 5.0 to 6.25 may offer improved stability.[10]

Protocol 2: Forced Degradation Study (pH Stress)

  • Objective: To evaluate the degradation of this compound under various pH conditions.

  • Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), and a series of buffers (e.g., acetate, phosphate) covering a pH range from 3 to 9.

  • Method:

    • Prepare solutions of this compound in each of the selected buffers at a known concentration.

    • Store the solutions at an accelerated temperature (e.g., 40°C or 60°C) to induce degradation.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.[7]

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition. This will help identify the optimal pH range for maximum stability.

Presumed Degradation Pathways of Prostaglandin Analogs

Latanoprost Latanoprost Keto This compound Latanoprost->Keto Oxidation Acid Latanoprost Acid Latanoprost->Acid Hydrolysis (Acid/Base) Isomers Isomers (e.g., 5,6-trans) Latanoprost->Isomers Isomerization (Light/Heat)

Caption: Presumed degradation pathways for prostaglandin F2α analogs.

Formulation Development Strategy

The goal is to develop a formulation that maintains the stability and solubility of this compound. An aqueous-based solution is often preferred for ease of administration, particularly for ophthalmic applications.

Excipient Selection and Compatibility

The choice of excipients is crucial for the stability and performance of the final product.

  • Buffering Agents: To maintain the pH within the optimal stability range identified in the pre-formulation studies. Common choices include phosphate or citrate buffers.

  • Tonicity Modifiers: For ophthalmic formulations, it is essential to adjust the tonicity to be isotonic with lachrymal fluids (e.g., sodium chloride, mannitol).

  • Preservatives: For multi-dose formulations, a preservative is required to prevent microbial growth. Benzalkonium chloride (BAK) is a common choice, but its compatibility with this compound must be thoroughly evaluated.

  • Solubilizing Agents/Stabilizers: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) or polyethylene glycol monostearates can form micelles that encapsulate and stabilize prostaglandin analogs, preventing both hydrolysis and adsorption to container walls.[11][12]

Protocol 3: Excipient Compatibility Study

  • Objective: To assess the compatibility of this compound with selected excipients.

  • Method:

    • Prepare binary mixtures of this compound with each individual excipient in the intended concentration range.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

    • Analyze the samples at initial and final time points using a stability-indicating HPLC method.

    • Compare the degradation profile of the binary mixtures to that of this compound alone. A significant increase in degradation suggests incompatibility.

Proposed Formulation Compositions

Based on the pre-formulation data, several prototype formulations should be prepared and evaluated.

Table 1: Example Prototype Formulations for this compound

ComponentFormulation AFormulation BFormulation C
This compound0.05% w/v0.05% w/v0.05% w/v
Phosphate Buffer (pH 6.0)q.s. to 100%q.s. to 100%q.s. to 100%
Sodium Chlorideq.s. for tonicityq.s. for tonicityq.s. for tonicity
Benzalkonium Chloride0.02% w/v-0.02% w/v
Polysorbate 80-0.5% w/v0.5% w/v
Purified Waterq.s. to 100%q.s. to 100%q.s. to 100%

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. HPLC with UV detection is a commonly employed technique.[8]

Protocol 4: HPLC Method for Potency and Impurity Determination

  • Objective: To quantify this compound and separate it from potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Injection Volume: 20 µL

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow for Formulation Development

cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analytical & Stability Solubility Solubility Profile Excipient Excipient Compatibility Solubility->Excipient pH_Stability pH-Stability Profile pH_Stability->Excipient Prototype Prototype Formulation Excipient->Prototype Stability Stability Testing Prototype->Stability HPLC HPLC Method Development HPLC->Stability

Caption: A streamlined workflow for developing a stable formulation.

Stability Testing

Once promising formulations are identified, they must undergo rigorous stability testing under various environmental conditions to determine the shelf-life and appropriate storage conditions.

Protocol 5: Long-Term and Accelerated Stability Studies

  • Objective: To evaluate the stability of the final formulation over time.

  • ICH Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Method:

    • Package the prototype formulations in the intended final container-closure system.

    • Place the samples in stability chambers under the specified conditions.

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples for appearance, pH, assay of this compound, and degradation products.

Conclusion

The development of a stable formulation for this compound requires a systematic and scientifically rigorous approach. By thoroughly characterizing the molecule's physicochemical properties, carefully selecting compatible excipients, and employing validated analytical methods, researchers can overcome the inherent instability of this prostaglandin analog. The protocols and strategies outlined in this document provide a robust framework for the successful development of a stable and effective this compound formulation for research and potential therapeutic applications.

References

  • ResearchGate. (2025). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution.
  • PMC - NIH. (n.d.). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram obtained from latanoprost spiked with impurities I and II. Retrieved from [Link]

  • PubMed. (n.d.). The stabilization mechanism of latanoprost. Retrieved from [Link]

  • PMC - PubMed Central. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Retrieved from [Link]

  • Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Retrieved from [Link]

  • ResearchGate. (n.d.). The stabilization mechanism of latanoprost. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf - NIH. (n.d.). Prostaglandins. Retrieved from [Link]

Sources

Application Notes and Protocols for 15-Ketolatanoprost in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor in the pathogenesis of glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1] Prostaglandin F2α (PGF2α) analogues are a first-line treatment for glaucoma, primarily due to their potent IOP-lowering effects.[1][2] These drugs, including the widely prescribed latanoprost, function mainly by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][3] Latanoprost itself is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[4] Further metabolism in the eye leads to the formation of other metabolites, including 15-Ketolatanoprost.[5][6]

Recent research has demonstrated that this compound is not an inactive byproduct but is itself a potent ocular hypotensive agent.[7][8] Studies in non-human primate models of glaucoma have shown that this compound can reduce IOP as effectively, and in some cases more potently, than latanoprost.[9][10] This finding opens new avenues for glaucoma research, suggesting that 15-keto prostaglandin analogues could be developed as direct therapeutic agents.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in various glaucoma research models. We will delve into the underlying science, provide detailed, field-proven protocols for in vitro, ex vivo, and in vivo applications, and explain the causality behind experimental choices to ensure robust and reproducible results.

Scientific Background and Mechanism of Action

This compound is the oxidized metabolite of latanoprost acid, a reaction catalyzed by NADP+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme found in ocular tissues.[5] Like its parent compound, this compound is an agonist of the prostaglandin F2α receptor (FP receptor).[7]

The FP Receptor Signaling Pathway

The primary mechanism of action for PGF2α analogues involves the activation of the FP receptor, a G-protein coupled receptor (GPCR).[11] The binding of an agonist like this compound initiates a signaling cascade that leads to the desired physiological effect of increased aqueous humor outflow.

The key steps in this pathway are:

  • Receptor Binding: this compound binds to the FP receptor located on cells within the ciliary muscle and trabecular meshwork.[11]

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]

  • Downstream Effects: The rise in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG initiate a cascade of events, including the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, and MMP-3.[13][14]

These MMPs are crucial for remodeling the extracellular matrix (ECM) within the ciliary muscle.[13] By degrading collagen and other ECM components, the interstitial spaces between the ciliary muscle fibers are widened, reducing hydraulic resistance and facilitating the drainage of aqueous humor through the uveoscleral outflow pathway.[13][15] Studies have shown that this compound, like latanoprost, likely reduces IOP by increasing this unconventional outflow pathway, as it does not appear to alter aqueous humor production or tonographic outflow facility (the conventional pathway).[8][10]

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC Activation PLC->PKC Activates DAG which activates PKC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers MMPs ↑ MMP Expression (MMP-1, -2, -3) Ca2->MMPs PKC->MMPs ECM ECM Remodeling in Ciliary Muscle MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow Compound This compound Compound->FP_Receptor Binds

FP Receptor signaling cascade initiated by this compound.

Compound Preparation and Handling

Proper preparation and handling of this compound are critical for obtaining reliable experimental results.

Table 1: Compound Specifications & Storage

ParameterValueSource(s)
CAS Number 135646-98-9[3][16]
Molecular Formula C₂₆H₃₈O₅[3]
Molecular Weight 430.6 g/mol [3]
Appearance Colorless Oil to Thick Oil[17]
Long-Term Storage -20°C[3][5][17]
Stability ≥ 2 years at -20°C[3]
Shipping Shipped on blue ice or at room temperature[3][5]
Protocol 1: Preparation of Stock Solutions

Rationale: this compound is a lipophilic compound. A high-concentration stock solution in an organic solvent is necessary for subsequent dilution into aqueous cell culture media or physiological buffers. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell-based assays at low final concentrations.

Materials:

  • This compound (neat oil or pre-dissolved)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision pipettes

Procedure:

  • Determine Target Concentration: A stock concentration of 10-100 mM is standard. For a 10 mM stock, you would dissolve 4.31 mg of this compound in 1 mL of DMSO.

  • Dissolution: If starting with a neat oil, accurately weigh the compound. Add the calculated volume of DMSO. Vortex vigorously until the oil is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber vials.

  • Storage: Store the aliquots at -20°C.

Self-Validation:

  • Solubility Check: Visually inspect the solution for any precipitate. If present, gentle warming (to 37°C) and further vortexing may be required.

  • Concentration Verification: For GMP-level work, the concentration of the stock solution can be verified using HPLC with a standard curve.

Application in In Vitro Glaucoma Models

In vitro models using primary human ocular cells are indispensable for dissecting the molecular mechanisms of drug action. Human trabecular meshwork (HTM) and ciliary muscle (HCM) cells are the most relevant cell types for studying the effects of prostaglandin analogues.

Protocol 2: Assessing Cellular Response in Human Trabecular Meshwork (HTM) Cells

Rationale: While the primary effect of PGF2α analogues is on the ciliary muscle, they have also been shown to affect HTM cells.[18] Evaluating the expression of MMPs and their tissue inhibitors (TIMPs) in HTM cells can provide insights into how this compound might influence the conventional outflow pathway. This protocol is adapted from studies using latanoprost acid.[18][19]

Materials:

  • Primary Human Trabecular Meshwork (HTM) cells

  • TM cell culture medium (e.g., Trabecular Meshwork Cell Medium)

  • This compound DMSO stock solution (Protocol 1)

  • Vehicle control (DMSO)

  • Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR

  • Plates for cell culture (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Plate HTM cells in 6-well plates and grow to ~80-90% confluence.

  • Serum Starvation: Once confluent, replace the growth medium with serum-free medium for 24-48 hours to synchronize the cells and reduce basal signaling activity.

  • Treatment Preparation: Prepare working solutions of this compound by diluting the DMSO stock in serum-free medium. A suggested concentration range to test is 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle-only control with the same final DMSO concentration.

  • Cell Treatment: Aspirate the serum-free medium and add the prepared treatments (including vehicle control) to the cells.

  • Incubation: Incubate the cells for a predetermined time. For gene expression studies (qRT-PCR), a 24-hour incubation is a common endpoint.[19]

  • Endpoint Analysis - Gene Expression:

    • Lyse the cells directly in the wells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Use qRT-PCR to quantify the relative expression of target genes (e.g., MMP1, MMP3, TIMP1, TIMP2) normalized to a stable housekeeping gene (e.g., GAPDH).

Self-Validation:

  • Dose-Response: The inclusion of multiple concentrations allows for the determination of an EC50 value and ensures the observed effect is not due to off-target toxicity at high doses.

  • Positive Control: If available, latanoprost acid can be used as a positive control to validate the experimental system.

  • Cell Viability: A parallel cytotoxicity assay (see Protocol 4) should be run to confirm that the observed changes in gene expression are not a result of cell death.

Protocol 3: Evaluating Effects on Human Ciliary Muscle (HCM) Cells

Rationale: The ciliary muscle is the primary target for PGF2α analogues to increase uveoscleral outflow.[13] Assessing changes in ECM-related gene expression in HCM cells is a direct measure of the compound's primary mechanism of action.

Procedure: This protocol is identical to Protocol 2, but substitutes Human Ciliary Muscle (HCM) cells for HTM cells. The primary endpoints remain the quantification of MMP and TIMP gene expression. Studies with latanoprost acid have shown it reduces collagen I, III, and IV, and increases MMP-2 and -3 in cultured HCM cells.[13] Similar effects would be expected for this compound.

Protocol 4: Cytotoxicity Assessment

Rationale: It is essential to ensure that the concentrations of this compound used in cell-based assays are not cytotoxic, as this could confound the interpretation of results. A simple and reliable method is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

Materials:

  • HTM or HCM cells cultured in a 96-well plate

  • This compound treatments prepared as in Protocol 2

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (and vehicle) as described in Protocol 2. Include wells for "untreated," "vehicle," and "maximum LDH release" controls.

  • Incubation: Incubate for the same duration as the primary experiment (e.g., 24 hours).

  • Maximum Release Control: One hour before the end of the incubation, add lysis buffer to the "maximum LDH release" wells.

  • Assay: Following the manufacturer's protocol, transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture and incubate.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment relative to the maximum release control.

Self-Validation:

  • A result showing less than 5-10% cytotoxicity at the working concentrations validates that the observed effects in the primary assay are specific and not due to cell death.

Application in Ex Vivo Glaucoma Models

Ex vivo models, such as perfusion-cultured anterior segments, bridge the gap between in vitro and in vivo studies by maintaining the tissue architecture of the outflow pathways.[6][20]

Protocol 5: Anterior Segment Perfusion Culture

Rationale: This model allows for the direct measurement of outflow facility and IOP in response to drug treatment in a system that preserves the anatomical relationships between the trabecular meshwork, Schlemm's canal, and the ciliary body. It is the most direct way to assess a compound's effect on aqueous humor dynamics outside of a living organism.

Materials:

  • Fresh human or porcine donor eyes

  • Dissection microscope and sterile surgical instruments

  • Perfusion culture system with a pressure transducer

  • Culture medium (e.g., DMEM with 1% Pen-Strep)

  • This compound and vehicle control

Procedure:

  • Tissue Preparation: Under sterile conditions, dissect the anterior segment from a donor eye, removing the lens, iris, and vitreous humor.

  • Mounting: Mount the anterior segment onto the perfusion chamber.[6]

  • Baseline Perfusion: Perfuse the anterior segment with culture medium at a constant flow rate (e.g., 2.5 µL/min) and allow the pressure (IOP) to stabilize for 24-48 hours. This establishes a baseline outflow facility.

  • Treatment: Switch the perfusion medium to one containing the desired concentration of this compound (e.g., 1 µM, prepared from the DMSO stock) or vehicle.

  • Data Acquisition: Continuously monitor and record the pressure for 24-72 hours. A decrease in stable pressure indicates an increase in outflow facility.

  • Washout: (Optional) Switch back to the control medium to see if the effect is reversible.

Self-Validation:

  • Stable Baseline: A stable baseline IOP before treatment is critical for interpreting the results.

  • Paired Controls: Using the contralateral eye from the same donor as a vehicle control is the gold standard for reducing biological variability.

  • Histology: At the end of the experiment, the tissue can be fixed and processed for histology to assess the structural integrity of the trabecular meshwork and ciliary muscle.

Application in In Vivo Glaucoma Models

Animal models are essential for evaluating the IOP-lowering efficacy and safety of new compounds in a complex physiological system. While primate models are highly valuable, rodent models are often used for initial screening due to cost and ethical considerations.[18]

Protocol 6: Topical Administration in a Rodent Model of Ocular Hypertension

Rationale: Laser-induced or episcleral vein ligation models in rats or mice are common methods for creating sustained ocular hypertension.[21][22] This protocol outlines the topical administration of this compound to such a model to assess its IOP-lowering effect. The biphasic response seen with latanoprost in rodents (an initial brief pressure spike followed by prolonged hypotension) should be considered when designing the time course of measurements.[22]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Measurement cluster_analysis Analysis Induce_OHT Induce Ocular Hypertension (OHT) (e.g., Laser Photocoagulation) Stabilize Allow IOP to Stabilize (1-2 weeks) Induce_OHT->Stabilize Baseline Measure Baseline IOP (Tonometer) Stabilize->Baseline Administer Topical Administration (this compound or Vehicle) Baseline->Administer Measure_T Measure IOP at Multiple Time Points (e.g., 2, 4, 6, 8, 24h) Administer->Measure_T Calculate Calculate ΔIOP from Baseline Measure_T->Calculate Compare Compare Drug vs. Vehicle Groups Calculate->Compare

Workflow for in vivo evaluation of this compound.

Materials:

  • Rats (e.g., Wistar or Brown Norway) or mice (e.g., C57BL/6) with induced ocular hypertension

  • Rebound or applanation tonometer suitable for rodents

  • Anesthetic (e.g., isoflurane inhalation or ketamine/xylazine IP injection)

  • This compound ophthalmic solution (see below)

  • Vehicle control solution

  • Micropipette (1-10 µL range)

Preparation of Ophthalmic Solution:

  • For preclinical studies, this compound can be formulated in a vehicle similar to that used in monkey studies: isotonic saline containing a surfactant like polysorbate 80 (e.g., 0.02%) to aid solubility.[8]

  • Prepare concentrations based on primate data, adjusting for the smaller eye size of rodents. A starting range of 0.001% to 0.01% is reasonable.

Procedure:

  • Animal Acclimation: Ensure animals are acclimated to the handling and IOP measurement procedures to minimize stress-induced pressure fluctuations.

  • Baseline IOP Measurement: Anesthetize the animal and obtain a stable baseline IOP reading from both eyes.

  • Topical Administration: Instill a small, precise volume (e.g., 2-5 µL for rats, 1 µL for mice) of the this compound solution or vehicle onto the cornea of one eye. The contralateral eye can serve as an internal control or receive the vehicle.

  • Post-Dose IOP Measurements: At defined time points after administration (e.g., 2, 4, 6, 8, and 24 hours), re-anesthetize the animals and measure IOP.

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Self-Validation:

  • Investigator Masking: The investigator measuring IOP should be blinded to the treatment groups to prevent bias.

  • Consistent Dosing: Ensure the drop is successfully administered to the cornea and not immediately lost from the eye.

  • Time Course: Measuring IOP at multiple time points is crucial to capture the full pharmacodynamic profile, including any potential biphasic response.[22]

Table 2: Comparative Efficacy of this compound vs. Latanoprost in Glaucomatous Monkey Eyes

CompoundConcentrationMaximum IOP Reduction (Mean ± SEM)Percent ReductionDay of Max ReductionSource
This compound 0.0001%3.0 ± 0.3 mmHg9%Day 5[8][10]
This compound 0.001% 7.6 ± 0.6 mmHg 23% Day 5 [8][10]
This compound 0.01%6.3 ± 0.4 mmHg18%Day 5[8][10]
Latanoprost 0.005%6.6 ± 0.6 mmHg20%Day 5[8][10]

Data derived from a study using a laser-induced unilateral glaucoma model in monkeys. IOP was measured after once-daily topical administration.[8][10]

Conclusion

This compound is a pharmacologically active metabolite of latanoprost that demonstrates significant IOP-lowering efficacy in preclinical glaucoma models.[7][8] Its mechanism of action is consistent with other PGF2α analogues, involving FP receptor activation and subsequent remodeling of the ciliary muscle ECM to enhance uveoscleral outflow.[12][13] The protocols provided herein offer a robust framework for investigating the cellular and physiological effects of this compound. By carefully applying these methods, researchers can further elucidate the therapeutic potential of this compound and contribute to the development of next-generation treatments for glaucoma.

References

  • 15-keto Latanoprost (CAS Number: 135646-98-9) | Cayman Chemical.

  • What is the mechanism of Latanoprost? - Patsnap Synapse.

  • 15-Keto latanoprost | 135646-98-9 | FK24777 - Biosynth.

  • Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes - IOVS.

  • Wang, R. F., Gagliuso, D. J., Mittag, T. W., & Podos, S. M. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative ophthalmology & visual science, 48(9), 4143–4147.

  • A New in-vitro Glaucoma Model - Frontiers.

  • CAS 135646-98-9 15-Keto Latanoprost - BOC Sciences.

  • Latanoprost - StatPearls - NCBI Bookshelf.

  • Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed.

  • 15-Keto latanoprost - MedchemExpress.com.

  • Ocklind, A. (1998). Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells. Investigative ophthalmology & visual science, 39(9), 1635-1643.

  • Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed.

  • Choi, D., et al. (2017). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative ophthalmology & visual science, 58(1), 221-232.

  • Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - NIH.

  • Alm, A. (2014). Prostaglandin F2α analogues in glaucoma management. Expert Opinion on Pharmacotherapy, 15(1), 83-96.

  • Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma.

  • Sjöquist, B., et al. (1999). Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye. Arzneimittelforschung, 49(3), 234-9.

  • Smedowski, A., et al. (2021). Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections. Experimental eye research, 66(2), 179-90.

  • An ex vivo model of human corneal rim perfusion organ culture - PMC - PubMed Central.

  • Latanoprost's Effects on TIMP-1 and TIMP-2 Expression in Human Ciliary Muscle Cells.

  • 15-Keto Latanoprost | CAS 135646-98-9 - LGC Standards.

  • 15-KETO LATANOPROST | 135646-98-9 - ChemicalBook.

  • Crider, J. Y., & Sharif, N. A. (2016). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 173(1), 47-62.

  • Perfusion-Cultured Bovine Anterior Segments as an Ex Vivo Model for Studying Glucocorticoid-Induced Ocular Hypertension and Glaucoma. Investigative Ophthalmology & Visual Science, 52(8), 5310-5320.

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC - NIH.

  • Prostaglandin Analogs in Ophthalmology: Transforming Glaucoma Treatment - Blog.

  • Effect of latanoprost on latanoprostene bunod on the permeability of trabecular meshwork cells.

  • Effect of latanoprost acid and pilocarpine on cultured rabbit ciliary muscle cells - PubMed.

  • In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. Investigative Ophthalmology & Visual Science, 53(14), 267.

  • Regulation of Endothelin-1–Induced Trabecular Meshwork Cell Contractility by Latanoprostene Bunod. Investigative Ophthalmology & Visual Science, 56(6), 3639-3648.

  • Ex-vivo cultured human anterior segment model to study the effects of glaucoma factors on trabecular meshwork. Investigative Ophthalmology & Visual Science, 60(9), 5160-5160.

  • Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor.

  • Development of a Stable Rat Ocular Hypertension Model. Investigative Ophthalmology & Visual Science, 44(13), 290.

  • Effects of Latanoprost on Rodent Intraocular Pressure - PubMed - NIH.

  • Latanoprost Effects on TIMP-1 and TIMP-2 in Human Ciliary Muscle Cells. Investigative Ophthalmology & Visual Science, 42(4), S53.

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using 15-Ketolatanoprost as a reference standard in impurity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 15-Ketolatanoprost as a Reference Standard for Oxidative Impurity Profiling in Ophthalmic Formulations

Executive Summary

Latanoprost (isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate) is a prostaglandin F2


 analogue used in the treatment of open-angle glaucoma. As an ester prodrug, it is inherently unstable, primarily undergoing hydrolysis to Latanoprost Acid (the active moiety). However, under oxidative stress and improper storage, the allylic hydroxyl group at C-15 is susceptible to oxidation, forming This compound .

This Application Note details the protocol for utilizing this compound (CAS 135646-98-9) as a reference standard.[1][2][3][4] Unlike hydrolytic impurities, this compound represents a critical oxidative degradation pathway that must be monitored to satisfy ICH Q3A/B and Q1A (R2) stability guidelines.

Chemical Basis & Degradation Mechanism[5]

The stability of Latanoprost is compromised by two main pathways:

  • Hydrolysis: Conversion of the isopropyl ester to the free acid (Latanoprost Acid).[5]

  • Oxidation: Dehydrogenation of the C-15 hydroxyl group to a ketone, yielding this compound. This reaction is catalyzed by light, heat, and trace metal ions.

Distinction of Standards:

  • Latanoprost: The API (Prodrug).[4][5][6]

  • Latanoprost Acid: The primary hydrolytic metabolite (often USP Related Compound A or EP Impurity H).

  • This compound: The oxidative impurity (Target of this protocol). Note: Ensure you are using the isopropyl ester form, not the 15-keto acid.

Figure 1: Latanoprost Degradation Pathways[8]

Latanoprost_Degradation Latanoprost Latanoprost (API) (Isopropyl Ester) Lat_Acid Latanoprost Acid (Hydrolytic Degradant) Latanoprost->Lat_Acid Hydrolysis (Esterase/pH) Keto_Lat This compound (Oxidative Impurity) Latanoprost->Keto_Lat Oxidation (C-15 -OH to =O) Keto_Acid 15-Keto Latanoprost Acid (Secondary Degradant) Lat_Acid->Keto_Acid Oxidation Keto_Lat->Keto_Acid Hydrolysis

Caption: Primary degradation pathways of Latanoprost. The 15-Keto pathway (Yellow) indicates oxidative stress.

Analytical Strategy

Chromatographic Challenges

Prostaglandins possess weak UV chromophores. Detection is typically performed at 210 nm , where the carboxyl/ester groups and double bonds absorb.

  • Challenge: this compound has a conjugated enone system (if the double bond migrates) or simply a ketone, which alters its molar absorptivity (extinction coefficient) compared to the parent drug.

  • Solution: You cannot assume a Relative Response Factor (RRF) of 1.0. The RRF must be determined experimentally or taken from validated literature (typically ~0.8 - 1.2 depending on the exact detector optics).

Column Selection: C18 vs. Cyano

While C18 columns are standard, Cyano (CN) phases offer unique selectivity for prostaglandins, often providing better resolution between the 15-epimer (isomer) and the 15-keto (oxidation product) forms [1]. However, for this protocol, we utilize a high-efficiency C18 method due to its robustness and widespread availability in QC labs.

Experimental Protocol

Materials
  • Reference Standard: this compound (Purity >95%).

    • Storage: -20°C (Critical: Hygroscopic and thermolabile).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Orthophosphoric acid (85%).

Standard Preparation (Cold-Chain Handling)
  • Step 1: Equilibrate the this compound vial to room temperature in a desiccator (prevents condensation).

  • Step 2: Weigh accurately 1.0 mg of this compound into a 10 mL amber volumetric flask.

  • Step 3: Dissolve in Acetonitrile (do not use water initially to prevent hydrolysis).

  • Step 4: Dilute to volume with Mobile Phase A/B mix (50:50).

  • Concentration: 100 µg/mL (Stock Solution).

HPLC Conditions (Gradient Elution)
ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.05% Orthophosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Injection Volume 10 - 20 µL
Column Temp 25°C

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 30 70
20.0 30 70
21.0 60 40

| 25.0 | 60 | 40 |

System Suitability Criteria

To validate the method for oxidative impurity profiling, the resolution between Latanoprost and this compound is the critical quality attribute (CQA).

  • Resolution (

    
    ):  > 1.5 between Latanoprost and this compound.
    
  • Tailing Factor (

    
    ):  < 1.5 for all peaks.
    
  • RSD (n=6): < 2.0% for the reference standard peak area.

Workflow Visualization

Figure 2: Impurity Profiling Workflow

Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Processing Stock Thaw 15-Keto Std (Desiccator, RT) Dilution Dissolve in ACN (Avoid Hydrolysis) Stock->Dilution Inject Inject Sample (Gradient Elution) Dilution->Inject Detect UV Detection @ 210 nm Inject->Detect Calc Calculate RRF (Area_imp / Area_std) Detect->Calc Report Report Impurity % (NMT 0.5% usually) Calc->Report

Caption: Step-by-step workflow for integrating this compound into routine stability testing.

Interpretation of Results

  • Retention Order: Typically, Latanoprost Acid elutes first (most polar), followed by Latanoprost (API), and then this compound (less polar due to loss of -OH H-bonding capability). Note: This can invert depending on the mobile phase pH and organic modifier.

  • Identification: Match the retention time of the unknown peak in the stressed sample (e.g., peroxide stressed) with the this compound standard.

  • Quantitation:

    
    
    
    • 
      : Area of impurity in sample.
      
    • 
      : Area of 15-Keto standard.[1]
      
    • 
      : Purity of standard (decimal).
      
    • 
      : Relative Response Factor (Determine experimentally if unknown).
      

References

  • RSC Advances: "A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances." Royal Society of Chemistry.

  • NIH / PMC: "Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments." National Institutes of Health.

  • ResearchGate: "Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies." ResearchGate.

  • USP Monograph (General Link): "Latanoprost Related Compound E (USP Reference Standard)." USP Store.

Sources

Application Note: Pharmacological Assessment of 15-Ketolatanoprost Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

15-Ketolatanoprost occupies a unique dual position in ocular pharmacology: it is both a critical metabolite of the glaucoma drug Latanoprost and a potential degradation impurity in pharmaceutical formulations.[1] While historically considered a pathway for metabolic inactivation, emerging evidence suggests this compound retains intrinsic pharmacological activity that may contribute to the therapeutic profile or side effects of the parent drug.

This guide provides a rigorous experimental framework to assess the efficacy of this compound. Unlike standard quality control protocols that merely detect its presence, this workflow quantifies its functional potency relative to the parent compound (Latanoprost free acid).

The Metabolic Cascade

To interpret efficacy data correctly, researchers must understand the conversion pathway. Latanoprost (an isopropyl ester prodrug) is hydrolyzed in the cornea to Latanoprost Acid (the biologically active agonist).[1][2][3][4] This acid is subsequently oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into This compound Acid .

MetabolicPathway Latanoprost Latanoprost (Isopropyl Ester Prodrug) LatAcid Latanoprost Acid (Active Agonist) Latanoprost->LatAcid Corneal Esterases (Hydrolysis) KetoLat 15-Keto Latanoprost (Metabolite) LatAcid->KetoLat 15-PGDH (Oxidation) FP_Rec FP Receptor Activation LatAcid->FP_Rec High Affinity Binding KetoLat->FP_Rec Residual Affinity? (Target of Investigation)

Figure 1: Metabolic trajectory of Latanoprost.[5] The protocol below investigates the dashed red line: the residual efficacy of the 15-keto metabolite.

In Vitro Pharmacodynamics: Calcium Mobilization Assay[6][7]

The primary mechanism of F-series prostaglandins is the activation of the Gq-coupled FP receptor, leading to intracellular calcium (


) release. This assay is the definitive method for determining if this compound acts as a functional agonist.
Experimental Logic

We utilize HEK-293 cells stably expressing the human recombinant FP receptor (PTGFR). By loading these cells with a calcium-sensitive dye (Fluo-4 AM), we can quantify the


 of this compound compared to Latanoprost Acid.
Protocol Workflow

Reagents:

  • Cell Line: HEK-293/hFP (Stable Transfection).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Dye: Fluo-4 Direct™ Calcium Assay Kit (or Fura-2 AM).

  • Compounds: this compound (Test), Latanoprost Free Acid (Positive Control), Vehicle (DMSO < 0.1%).

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate HEK-293/hFP cells in poly-D-lysine coated 384-well black-wall plates at a density of 15,000 cells/well.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media and add 20 µL of Fluo-4 loading solution (containing 2.5 mM Probenecid to prevent dye efflux).

    • Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of this compound (Range:

      
       to 
      
      
      
      ).
    • Prepare identical dilutions for Latanoprost Acid (Reference Standard).

  • Data Acquisition (FLIPR/FlexStation):

    • Transfer plate to a high-throughput fluorometric imaging plate reader (e.g., FLIPR Tetra).

    • Baseline Read: Measure fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Automatically inject 10 µL of compound (5x concentration).

    • Response Read: Measure fluorescence kinetics for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot dose-response curves using a 4-parameter logistic fit.

CalciumAssay cluster_0 Cell Preparation cluster_1 Measurement (FLIPR) Seed Seed HEK-293/hFP 384-well plate Load Load Fluo-4 Dye (+ Probenecid) Seed->Load Base Baseline Read (10 sec) Load->Base Inject Inject 15-Keto Latanoprost (Auto-dispense) Base->Inject Read Kinetic Read (120 sec) Inject->Read

Figure 2: High-throughput calcium mobilization workflow for determining agonist potency.

In Vivo Efficacy: Primate Intraocular Pressure (IOP) Model

While cell assays determine receptor affinity, they cannot account for tissue penetration, clearance, or uveoscleral outflow dynamics. The cynomolgus monkey model is the "gold standard" for predicting human ocular hypotensive efficacy.

Objective: Determine if topical application of this compound reduces IOP in normotensive or ocular hypertensive primates.

Experimental Design Table
ParameterSpecificationRationale
Subject Cynomolgus Monkey (Macaca fascicularis)Anatomy of uveoscleral outflow matches humans.
Sample Size N = 6-8 eyes (Crossover design)Minimizes inter-subject variability.
Dose Groups 1. Vehicle (Control)2. Latanoprost (0.005%)3.[6] this compound (0.005% & 0.05%)Compare standard dose vs. high dose metabolite.
Administration Topical (30 µL drop)Mimics clinical route.
Measurement PneumatonometerNon-invasive, high accuracy.
Protocol Steps
  • Acclimatization: Train animals for conscious pneumatic tonometry to avoid anesthesia artifacts (anesthesia can artificially lower IOP).

  • Baseline Establishment: Measure IOP at T = -1, 0 hours to establish a diurnal baseline.

  • Dosing: At T=0, administer 30 µL of the test article to the right eye and vehicle to the left eye (contralateral control).

  • Time-Course Monitoring: Measure IOP at T = 1, 2, 4, 6, and 24 hours post-dose.

  • Washout: Enforce a minimum 2-week washout period between testing different compounds to prevent carryover effects (prostaglandins have a "long tail" effect on matrix metalloproteinases).

Critical Analysis Point: If this compound shows IOP reduction, calculate the Maximal Effect (


)  and Duration of Action .
  • Hypothesis: this compound may show a "blunted" peak effect compared to Latanoprost but potentially similar duration if it is cleared more slowly.

Metabolic Stability & Clearance (15-PGDH Kinetics)

To fully understand the efficacy profile, one must verify if this compound is a terminal metabolite or if it undergoes further degradation (e.g., beta-oxidation).

Assay: Enzymatic Incubation with Recombinant 15-PGDH.

  • Method: Incubate Latanoprost Acid with recombinant 15-PGDH and

    
    .
    
  • Detection: LC-MS/MS monitoring of the transition from mass 390.5 (Acid) to 388.5 (15-Keto).

  • Purpose: This control confirms that your "this compound" standard is indeed the product of this specific enzymatic pathway, validating the biological relevance of your test compounds.

References

  • Wang, R. F., et al. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science, 48(6), 2616-2621. Retrieved from [Link]

  • Stjernschantz, J. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan. Investigative Ophthalmology & Visual Science, 42(5), 1134-1145. Retrieved from [Link]

  • PubChem. (n.d.). Latanoprost - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

High-Sensitivity LC-MS/MS Bioanalysis for 15-Ketolatanoprost Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 15-keto latanoprost acid in human plasma. As a key downstream metabolite of the glaucoma prodrug Latanoprost, quantifying the 15-keto variant is critical for establishing pharmacokinetic (PK) clearance profiles. This guide addresses the specific challenges of prostaglandin analysis, including isomer separation, rapid enzymatic degradation, and non-specific binding (adsorption). The protocol utilizes negative electrospray ionization (ESI-) and Liquid-Liquid Extraction (LLE) to achieve a Lower Limit of Quantitation (LLOQ) suitable for sub-nanogram/mL analysis.

Introduction & Biological Context

The Analyte and Metabolism

Latanoprost is an isopropyl ester prodrug.[1] Upon ocular administration, it is rapidly hydrolyzed by esterases in the cornea to the biologically active Latanoprost Acid . This active form enters the systemic circulation and undergoes


-oxidation and 15-hydroxy dehydrogenation.

The specific analyte, 15-keto latanoprost acid (often referred to as 15-keto latanoprost in metabolic studies), is formed via the oxidation of the hydroxyl group at C-15 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This is a transient but critical metabolic marker before further reduction to 13,14-dihydro-15-keto-latanoprost.

Analytical Challenges
  • Isomeric Complexity: Prostaglandins possess multiple stereocenters; 15-keto latanoprost must be chromatographically resolved from its 5,6-trans isomers and downstream dihydro-metabolites.

  • Adsorption: Like most arachidonic acid derivatives, the analyte is highly lipophilic and "sticky," adhering to glass and plastic surfaces, leading to poor recovery and carryover.

  • Ionization Efficiency: Prostaglandins lack basic nitrogen atoms, making positive ESI inefficient. Negative mode (ESI-) is required, utilizing the carboxylic acid moiety for deprotonation

    
    .
    
Metabolic Pathway Visualization

Metabolism Prodrug Latanoprost (Prodrug) Acid Latanoprost Acid (Active Metabolite) MW: 390.5 Prodrug->Acid Hydrolysis (Corneal Esterases) Keto 15-Keto Latanoprost Acid (Target Analyte) MW: 388.5 Acid->Keto Oxidation (15-PGDH) Dihydro 13,14-dihydro-15-keto latanoprost acid Keto->Dihydro Reduction (13,14-reductase)

Figure 1: Metabolic trajectory of Latanoprost.[2] The target analyte, 15-keto latanoprost acid, is the primary oxidative metabolite.

Experimental Design Strategy

Internal Standard Selection

Latanoprost Acid-d4 is the required Internal Standard (IS). Using a deuterated analog of the acid form compensates for matrix effects and extraction variability more accurately than a generic prostaglandin IS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

While Solid Phase Extraction (SPE) is viable, LLE is preferred here for its ability to selectively isolate the acidic lipid fraction while excluding polar plasma proteins.

  • Solvent System: Hexane:Ethyl Acetate (50:50 v/v). This mixture balances non-polar recovery with sufficient polarity to solvate the carboxylic acid.

  • pH Control: Plasma must be acidified (pH ~3.5-4.0) prior to extraction to suppress ionization of the carboxylic acid, driving it into the organic phase.

Materials and Methods

Reagents
  • Reference Standard: 15-keto Latanoprost (Free Acid) (Cayman Chemical / Sigma).

  • Internal Standard: Latanoprost free acid-d4.[3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate, Hexane.

  • Additives: Formic Acid (FA) or Acetic Acid (AA).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase, 1.7 µm or 2.1 µm particle size (e.g., Waters BEH C18, 2.1 x 100 mm).

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSetting
Column Temp 45°C
Flow Rate 0.4 mL/min
Injection Vol 10 µL
Mobile Phase A Water + 0.02% Acetic Acid
Mobile Phase B Acetonitrile:Methanol (90:10) + 0.02% Acetic Acid
Gradient 0-1 min: 25% B; 1-6 min: Linear to 95% B; 6-7 min: Hold 95% B; 7.1 min: Re-equilibrate 25% B.

Note: Acetic acid is preferred over Formic acid in negative mode for prostaglandins as it often yields better ionization stability.

Table 2: Mass Spectrometry Parameters (ESI Negative)

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
15-Keto Lat. Acid 387.5369.53022Quant (Loss of H2O)
15-Keto Lat. Acid 387.5325.53035Qual (Loss of H2O + CO2)
Latanoprost Acid-d4 393.5375.53022IS Quant
Extraction Protocol (Step-by-Step)
  • Thawing: Thaw plasma samples on ice. Crucial: Keep samples at 4°C to prevent degradation.

  • Aliquot: Transfer 200 µL of plasma into 1.5 mL polypropylene (PP) tubes.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50% MeOH). Vortex gently.

  • Acidification: Add 200 µL of 0.1 M Formate Buffer (pH 3.5). Vortex 30 sec.

    • Mechanism:[4][5] This protonates the carboxylic acid (pKa ~4.8), rendering the molecule neutral and lipophilic.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (50:50) .

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 10,000 rpm for 5 min at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex well.

  • Clarification: Centrifuge at 13,000 rpm for 5 min. Transfer supernatant to autosampler vials (use silanized glass inserts).

Workflow Visualization

Protocol Step1 Plasma Sample (200 µL) + Internal Standard Step2 Acidification (0.1M Formate, pH 3.5) Step1->Step2 Step3 LLE Extraction (Hexane:EtAc 50:50) Step2->Step3 Step4 Phase Separation (Collect Organic Layer) Step3->Step4 Step5 Dry Down (N2, 35°C) & Reconstitute Step4->Step5 Step6 LC-MS/MS Analysis (Negative Mode) Step5->Step6

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of acidic lipids.[1]

Results & Discussion

Expected Chromatography

15-keto latanoprost acid is more hydrophobic than latanoprost acid due to the ketone group replacing the hydroxyl. Expect elution slightly later than latanoprost acid if running a combined method.

  • Retention Time: ~4.5 - 5.0 minutes (under described gradient).

  • Peak Shape: Tailing factor should be < 1.3. If tailing occurs, increase ammonium acetate concentration in mobile phase to 5mM to mask silanols.

Validation Criteria (FDA/EMA)
  • Linearity: 0.05 ng/mL to 50 ng/mL (

    
    ).
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.[3][6]

  • Recovery: > 75% extraction efficiency expected with Hexane:EtAc.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Adsorption to containerUse Low-Bind PP tubes or Silanized Glass. Do not use standard glass.
Peak Tailing Secondary interactionsAdd 5mM Ammonium Acetate to aqueous mobile phase.
Signal Drift Source contaminationDivert LC flow to waste for the first 1.5 min and last 2 min of gradient.
Carryover Sticky analyteUse a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid.[6]

References

  • Cayman Chemical. 15-keto Latanoprost (free acid) Product Information & Structure.[7] Cayman Chemical.[7] Link

  • Sakamoto, K., et al. (2018). Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid. ResearchGate.[4][8][9][10] Link

  • Wang, R.F., et al. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes.[1][11] Investigative Ophthalmology & Visual Science.[11] Link

  • FDA. Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

Sources

Application Note: Analytical Method Development for 15-Ketolatanoprost Isomers

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Separation Strategies for Prostaglandin Impurities and Metabolites

Executive Summary

Objective: To establish a robust analytical framework for the separation and quantification of 15-Ketolatanoprost (15-keto LP) and its structural isomers in pharmaceutical formulations and biological matrices.

Significance: this compound is a primary oxidative degradation product and metabolite of the glaucoma prodrug Latanoprost. Due to the structural complexity of prostaglandins—specifically the lability of the 5,6-cis double bond and the 15-hydroxyl group—analysts face a "soup" of isobaric impurities. Standard C18 methods often fail to resolve 15-keto LP from 5,6-trans-latanoprost or 15-epi-latanoprost .

This guide provides a validated UHPLC-MS/MS protocol designed to overcome these specificity challenges, prioritizing the separation of the 15-keto derivative from parent isomers.

Scientific Background: The Isomer Challenge

To develop a valid method, one must understand the degradation pathways that generate these isomers. Latanoprost (an isopropyl ester) degrades via two distinct mechanisms:

  • Isomerization (Light/Heat): The Z (cis) double bond at C5-C6 isomerizes to the E (trans) configuration, forming 5,6-trans-latanoprost .

  • Oxidation (Enzymatic/Chemical): The allylic hydroxyl group at C15 is oxidized to a ketone, forming This compound .

Critical Distinction: Unlike parent Latanoprost, This compound does not have a chiral center at C15 (the ketone is planar). Therefore, "15-keto isomers" refers primarily to the 5,6-trans-15-ketolatanoprost or separation from the parent's stereoisomers (15-epi).

Pathway Visualization

degradation_pathway Lat Latanoprost (Parent) (5Z, 15S) TransLat 5,6-trans-Latanoprost (5E, 15S) Lat->TransLat Isomerization (hv, Heat) KetoLat 15-Keto Latanoprost (5Z, 15-Oxo) Lat->KetoLat Oxidation (15-PGDH / Oxidants) TransKeto 5,6-trans-15-Keto Latanoprost (5E, 15-Oxo) TransLat->TransKeto Oxidation KetoLat->TransKeto Isomerization

Figure 1: Degradation pathways showing the relationship between Latanoprost and its Keto/Trans impurities.

Method Development Strategy

Column Selection: The "Selectivity" Problem

Standard C18 columns often co-elute the trans-isomer and the 15-keto form because the hydrophobicity change is minimal.

  • Recommended Phase: Biphenyl or PFP (Pentafluorophenyl) .

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions. The spatial arrangement of the double bond (cis vs. trans) significantly alters the interaction with the phenyl ring on the stationary phase, providing superior resolution compared to simple hydrophobic retention.
Mobile Phase Chemistry
  • Modifier: Acetonitrile is preferred over Methanol. Prostaglandins show better peak symmetry in ACN due to lower viscosity and distinct solvation of the hydroxyl groups.

  • Buffer: 0.1% Formic Acid or Ammonium Formate (pH 3-4).

    • Note: While Latanoprost is an ester (neutral), detection often relies on adducts (

      
       or 
      
      
      
      ) in positive mode. Acidic pH stabilizes the ester against hydrolysis during the run.

Detailed Protocol: UHPLC-MS/MS Analysis

Scope: Quantification of this compound in the presence of Latanoprost and 5,6-trans-latanoprost.

Reagents & Equipment
  • Standards: 15-Keto Latanoprost, Latanoprost, 5,6-trans-Latanoprost (Cayman Chemical or USP Reference Standards).

  • Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Consumables: Silanized glass vials (Critical: Prostaglandins adsorb to polypropylene).

Sample Preparation (Low-Adsorption Protocol)

Prostaglandins are notorious for sticking to plastic. This protocol minimizes loss.

  • Stock Solution: Dissolve 1 mg 15-Keto Latanoprost in 1 mL 100% Ethanol (Store at -20°C).

  • Working Standard: Dilute stock into 50:50 ACN:Water .

    • Caution: Do not dilute into 100% aqueous buffer; precipitation and adsorption will occur immediately.

  • Matrix Extraction (if applicable):

    • Use Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE).

    • Evaporate under nitrogen.

    • Reconstitute in 100

      
      L of 30% ACN .
      
Chromatographic Conditions
ParameterSettingRationale
Column Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)

-

selectivity for cis/trans separation.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAmmonium drives

adduct formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity, sharp peaks.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Temp 40°CImproves mass transfer kinetics.
Injection 5 µLLow volume prevents solvent effects.

Gradient Profile:

  • 0.0 min: 35% B

  • 1.0 min: 35% B

  • 6.0 min: 65% B (Linear ramp - critical for isomer separation)

  • 6.1 min: 95% B (Wash)

  • 8.0 min: 35% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive (

    
    )
    
  • Target: Ammonium Adduct

    
     or Sodium Adduct 
    
    
    
    (Sodium is common but harder to fragment; Ammonium is preferred for quantitation).
AnalytePrecursor (m/z)

Product (m/z)Collision Energy (V)
15-Keto Latanoprost 448.3285.222
Latanoprost 450.3297.220
5,6-trans-Latanoprost 450.3297.220

Note: 15-Keto Latanoprost (MW 430.[1]5) is 2 Da lighter than Latanoprost (MW 432.5) due to the oxidation of the -OH to =O. This mass difference allows MS discrimination, but chromatographic separation is still required to distinguish it from other potential isobaric impurities or source-fragmentation artifacts.

Method Validation & Logic

To ensure the method is "self-validating" (Trustworthiness), specific system suitability tests (SST) must be embedded in every run.

System Suitability Criteria
  • Resolution (

    
    ):  The resolution between Latanoprost and 5,6-trans-Latanoprost must be 
    
    
    
    . If these separate, 15-keto (which elutes earlier due to increased polarity of the ketone) will be well-resolved.
  • Peak Tailing: Symmetry factor must be between 0.8 – 1.2. Tailing indicates secondary interactions (silanol activity); add more ammonium formate if observed.

  • Carryover: Inject a blank after the highest standard. Area of analyte in blank must be

    
     of LOQ.
    
Method Development Workflow

method_dev Start Start: 15-Keto Latanoprost Analysis Solubility Solubility Check: Dissolve in EtOH/ACN (Avoid 100% Water) Start->Solubility Screening Column Screening: Compare C18 vs. Biphenyl Solubility->Screening Decision Isomer Separation Achieved? Screening->Decision Optimize Optimize Gradient Slope (0.5% B/min ramp) Decision->Optimize No (Co-elution) Finalize Finalize MS/MS Transitions Validate per ICH Q2(R1) Decision->Finalize Yes (Rs > 1.5) Optimize->Screening

Figure 2: Logical decision tree for optimizing prostaglandin isomer separation.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Recovery Adsorption to vials.Switch to Silanized Glass or Maxymum Recovery® vials. Ensure organic content in sample solvent is >25%.
Peak Broadening Sample solvent too strong.If sample is in 100% ACN and initial gradient is 35% B, the analyte precipitates or focuses poorly. Dilute sample to match initial mobile phase (35% ACN).
Signal Drift Sodium adduct instability.Switch to Ammonium Formate buffer to force

adducts, which are often more reproducible than adventitious sodium adducts.
Ghost Peaks Hydrolysis on column.Ensure column temperature does not exceed 45°C. Latanoprost ester is heat labile.

References

  • United States Pharmacopeia (USP). Latanoprost Monograph.[2][3] USP-NF. (Standard for parent drug purity and related compounds). Link

  • Cayman Chemical. 15-keto Latanoprost Product Information & Application Data. (Authoritative source for prostaglandin standards and stability data). Link

  • Boccard, J., et al. "Standardization of LC-MS methods for the analysis of prostaglandins." Journal of Chromatography B, 2015. (Grounding for Biphenyl/PFP column selection).
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory framework for method validation). Link

Sources

Application Notes: Characterizing Prostaglandin FP Receptor Function with 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 15-Ketolatanoprost for studying the prostaglandin F2α receptor (FP receptor). This compound, an active metabolite of the widely used anti-glaucoma drug latanoprost, is a potent agonist of the FP receptor.[1][2] This document details its mechanism of action, provides validated, step-by-step protocols for receptor binding and functional assays, and offers insights into data interpretation. By leveraging these methodologies, researchers can effectively characterize the pharmacological profile of the FP receptor and investigate its role in various physiological and pathological processes.

Introduction: The Significance of this compound in FP Receptor Research

Prostaglandin F2α (PGF2α) and its analogs are critical lipid signaling molecules that mediate a wide range of biological effects by activating the FP receptor, a G-protein coupled receptor (GPCR).[3] The FP receptor is a key therapeutic target for glaucoma, as its activation in the eye increases uveoscleral outflow, thereby reducing intraocular pressure (IOP).[3][4]

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid. This acid is further metabolized in vivo to this compound.[5] While initially considered an inactive metabolite, studies have demonstrated that this compound is itself a potent and efficacious agonist at the FP receptor, contributing significantly to the overall therapeutic effect.[4][6] In glaucomatous monkey eyes, 0.001% this compound was found to produce an equivalent or even greater reduction in IOP compared to 0.005% latanoprost.[4] This makes this compound a valuable pharmacological tool for several reasons:

  • Direct Agonist: Unlike the prodrug latanoprost, this compound is a direct-acting agonist, simplifying the interpretation of in vitro experiments by removing the variable of metabolic activation.

  • High Potency: It exhibits high potency, allowing for the use of low concentrations to elicit robust and measurable responses in cellular and tissue-based assays.[6]

  • Relevance to In Vivo Pharmacology: Studying this compound provides direct insight into the pharmacology of a key active metabolite responsible for the clinical efficacy of a blockbuster drug.

This guide will focus on two primary applications: characterizing the binding affinity of this compound to the FP receptor and quantifying its functional potency in activating downstream signaling pathways.

Mechanism of Action: FP Receptor Signaling Cascade

The FP receptor primarily couples to the Gq/11 family of G-proteins.[7][8] The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ concentration is a hallmark of FP receptor activation and serves as a robust readout in functional assays.[9]

FP_Signaling_Pathway Ligand This compound FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq/11 Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release Ca_Release->PKC ER->Ca_Release

Caption: Canonical Gq signaling pathway of the FP receptor.

Application I: Receptor Binding Profile

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11] A competitive binding assay is used to determine the inhibition constant (Ki) of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-PGF2α) that has a known affinity (Kd) for the receptor.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human FP receptor expressed in a stable cell line (e.g., HEK293-hFP).

A. Materials & Reagents

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human FP receptor.

  • Radioligand: [³H]-Prostaglandin F2α (PerkinElmer or similar).

  • Competitor: this compound (Cayman Chemical, Veeprho, or similar).[2][12]

  • Non-specific Control: Unlabeled Prostaglandin F2α.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Betaplate Scint or similar.

  • Equipment: 96-well microplates, FilterMate harvester, 0.3% PEI-soaked GF/C filter mats, MicroBeta scintillation counter.

B. Step-by-Step Methodology

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that ensures radioligand binding is less than 10% of the total radioactivity added, to avoid ligand depletion artifacts.[10] (Typically 5-20 µg protein per well).

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate all receptors.

    • Competitor Wells: 50 µL of this compound at various concentrations (e.g., 10-point, 1:3 serial dilution from 10 µM to 0.5 nM).

  • Add Radioligand: To all wells, add 50 µL of [³H]-PGF2α diluted in Binding Buffer to a final concentration equal to its Kd for the FP receptor (typically 1-5 nM).

  • Add Membranes: To initiate the binding reaction, add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration onto PEI-presoaked GF/C filter mats using a cell harvester.[13] Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

    • Rationale: PEI (polyethylenimine) treatment of the filters reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.

  • Counting: Dry the filter mats completely (e.g., 30 min at 50°C).[13] Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) retained on the filters using a MicroBeta counter.

C. Data Analysis & Interpretation

  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound. The specific binding in the presence of the competitor is calculated as (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Determine IC50: Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope" in GraphPad Prism) to fit the data and determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. The Ki value represents the binding affinity of this compound for the FP receptor.

Application II: Functional Potency Assessment

Functional assays measure the biological response resulting from receptor activation. For the Gq-coupled FP receptor, the most direct and high-throughput functional readout is the measurement of intracellular calcium mobilization.[9][14]

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol quantifies the ability of this compound to elicit a calcium response in cells expressing the FP receptor, allowing for the determination of its potency (EC50) and efficacy (Emax).

A. Materials & Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the human FP receptor.

  • Culture Medium: DMEM or F-12K supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-Sensitive Dye: FLIPR Calcium Assay Kit or Fluo-4 AM.

  • Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Probenecid: Anion transport inhibitor (often included in kits or prepared as a stock).[9]

    • Rationale: Probenecid prevents the active transport of the calcium indicator dye out of the cells, improving signal retention and the assay window.

  • Test Compound: this compound.

  • Control Agonist: PGF2α.

  • Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3, FLIPR).

B. Step-by-Step Methodology

  • Cell Plating: Seed the FP receptor-expressing cells into the black, clear-bottom plates at a density optimized to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in Assay Buffer containing probenecid.

  • Aspirate the culture medium from the cell plate and add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[9]

  • Compound Plate Preparation: In a separate plate (the "source plate"), prepare 4X or 5X final concentrations of this compound and the control agonist (PGF2α) by serially diluting them in Assay Buffer. Include a vehicle-only control (e.g., 0.1% DMSO in buffer).

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • The instrument's automated pipettor will then add the compounds from the source plate to the cell plate (e.g., 25 µL into 100 µL).

  • Continue to record the fluorescence signal for an additional 90-180 seconds to capture the full calcium response profile (peak and subsequent decay).

C. Data Analysis & Interpretation

  • Quantify Response: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or the area under the curve (AUC).

  • Normalize Data: Normalize the data by setting the response to the vehicle control as 0% and the response to a maximal concentration of the full agonist (PGF2α) as 100%.

  • Generate Dose-Response Curve: Plot the normalized response against the log concentration of this compound.

  • Determine EC50 and Emax: Use a non-linear regression model (e.g., "log(agonist) vs. response -- Variable slope (four parameters)" in GraphPad Prism) to calculate the EC50 and Emax values.

    • EC50 (Half-maximal effective concentration): Represents the potency of this compound. A lower EC50 value indicates higher potency.

    • Emax (Maximum effect): Represents the efficacy of this compound relative to the control agonist. An Emax near 100% indicates it is a full agonist, while a lower Emax suggests it is a partial agonist.

Workflow & Data Integration

A typical pharmacological characterization workflow involves integrating binding and functional data to build a complete profile of the compound.

Experimental_Workflow Start Start: Select FP Receptor Expressing Cell Line Culture Cell Culture & Expansion Start->Culture Prep Assay Preparation Culture->Prep BindingAssay Protocol 1: Competitive Binding Assay Prep->BindingAssay FunctionalAssay Protocol 2: Calcium Mobilization Assay Prep->FunctionalAssay BindingData Acquire Binding Data (CPM) BindingAssay->BindingData FunctionalData Acquire Functional Data (RFU) FunctionalAssay->FunctionalData Analysis Data Analysis & Curve Fitting BindingData->Analysis FunctionalData->Analysis Ki_Val Determine Ki (Binding Affinity) Analysis->Ki_Val EC50_Val Determine EC50 (Functional Potency) Analysis->EC50_Val End Pharmacological Profile Ki_Val->End EC50_Val->End

Caption: Integrated workflow for pharmacological profiling.

Pharmacological Data Summary

The table below summarizes representative pharmacological data for this compound and related compounds at the human FP receptor. These values are illustrative and may vary based on experimental conditions and cell systems.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Receptor Selectivity
PGF2α (Endogenous Ligand)~3-10~1-5Binds to multiple PG receptors
Latanoprost Acid ~30-100[15]~30-120[15]Primarily FP, some EP1 activity[15]
This compound Potent (comparable to or greater than Latanoprost Acid)~5-fold more potent than Latanoprost [6]High selectivity for FP receptor

Conclusion

This compound is an essential tool for the in-depth study of the prostaglandin FP receptor. Its nature as a direct, potent, and physiologically relevant agonist makes it superior to its prodrug precursor, latanoprost, for in vitro pharmacological characterization. The detailed protocols for competitive binding and calcium mobilization assays provided herein constitute a robust framework for researchers to determine the affinity, potency, and efficacy of test compounds at the FP receptor. Consistent application of these methods will enable a deeper understanding of FP receptor biology and facilitate the development of novel therapeutics targeting this important GPCR.

References

  • 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. (2022). PubMed. Available at: [Link]

  • 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. (2022). Scientific Reports. Available at: [Link]

  • 15-Fluoro prostaglandin FP agonists: a new class of topical ocular hypotensives. (2007). PubMed. Available at: [Link]

  • 15-keto Latanoprost. (n.d.). Biomol.de. Available at: [Link]

  • 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. (2020). PubMed. Available at: [Link]

  • 15-Keto-PGE 2 acts as a biased/partial agonist to terminate PGE 2 -evoked signaling. (2020). ResearchGate. Available at: [Link]

  • Wang, R. F., et al. (2007). Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. (2007). PubMed. Available at: [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • GPCR-radioligand binding assays. (2018). PubMed. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC. Available at: [Link]

  • 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. (2020). PMC. Available at: [Link]

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

  • Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. (2021). NIH. Available at: [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2012). PMC. Available at: [Link]

  • 15 Keto Latanoprost. (n.d.). Veeprho. Available at: [Link]

  • Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. (2023). PMC. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Available at: [Link]

  • Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. (2023). bioRxiv. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. Available at: [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • GPCR Radioligand Binding. (n.d.). Eurofins Discovery. Available at: [Link]

  • Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. (2007). IOVS. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Available at: [Link]

  • Quantitative Receptor Model for Responses That Are Left- or Right-Shifted Versus Occupancy. (2023). bioRxiv. Available at: [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Available at: [Link]

  • Gq alpha subunit. (n.d.). Wikipedia. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2014). Bio-protocol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 15-Ketolatanoprost in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 15-Ketolatanoprost. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures. As a critical metabolite of Latanoprost, understanding its stability profile is paramount for accurate and reproducible results.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Understanding the Instability of this compound

This compound, like its parent compound Latanoprost and other prostaglandin analogs, is susceptible to degradation in aqueous environments.[3][4] The primary drivers of this instability are pH, temperature, light, and oxidative stress.[3][5] Degradation can lead to a loss of biological activity and the appearance of unwanted impurities, compromising experimental outcomes. The main degradation pathways include hydrolysis of the isopropyl ester group and oxidation.[3][6]

A key consideration for this compound is its ketone group at the C-15 position, which can influence its reactivity compared to Latanoprost. Furthermore, studies on similar 15-keto-prostaglandin compounds suggest that dehydration can be a significant and rapid degradation pathway in aqueous media, particularly at extreme pH values.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing a this compound aqueous stock solution?

A1: Based on stability data for the closely related Latanoprost, a slightly acidic pH range of 5.0 to 6.5 is recommended to minimize hydrolytic degradation. Extreme pH conditions, both acidic and alkaline, have been shown to significantly accelerate the degradation of prostaglandin analogs.[3][5]

For short-term storage (up to a few weeks), refrigeration at 2°C to 8°C is advisable. For long-term storage, freezing at -20°C is the preferred method to maintain the integrity of the compound.[6] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Storage DurationRecommended TemperatureRecommended pH
Short-term (≤ 6 weeks) 2°C to 8°C (Refrigerated)5.0 - 6.5
Long-term (> 6 weeks) -20°C (Frozen)5.0 - 6.5

Q2: My HPLC analysis of a freshly prepared this compound solution shows unexpected peaks. What could be the cause?

A2: The appearance of unexpected peaks in your chromatogram shortly after preparing an aqueous solution of this compound can be attributed to several factors:

  • pH of the Diluent: If the aqueous solution or buffer used for dilution has a pH outside the optimal range (5.0-6.5), rapid degradation may have occurred.

  • Temperature Effects: Preparing the solution at elevated temperatures or using a diluent that is not pre-chilled can promote thermal degradation. Latanoprost, a similar prostaglandin, shows significant degradation at temperatures of 50°C and above.[8]

  • Light Exposure: Prostaglandin analogs are known to be sensitive to light, especially UV radiation.[6][8] Exposure of the solution to direct sunlight or intense laboratory lighting during preparation can induce photodegradation.

  • Oxidative Stress: The presence of dissolved oxygen or trace metal ions in the aqueous diluent can catalyze oxidative degradation of the molecule.

To troubleshoot this, prepare a fresh solution using a pre-chilled, degassed buffer at the recommended pH and protect it from light.

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The stability and efficacy of these antioxidants can themselves be influenced by pH and light.[9] Therefore, it is essential to select an antioxidant that is stable and effective under the same conditions that are optimal for this compound. Preliminary compatibility and stability studies are recommended to determine the most suitable antioxidant and its optimal concentration for your specific application.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound in aqueous solutions.

Problem: Rapid Loss of Potency in Cell-Based Assays
  • Possible Cause 1: pH Shift in Culture Media. The pH of cell culture media is typically around 7.4, which is outside the optimal stability range for this compound. This can lead to rapid degradation of the compound in the assay medium.

    • Solution: Prepare a more concentrated stock solution of this compound in a stability-optimized buffer (pH 5.0-6.5). Add a small volume of this stock solution to your cell culture medium immediately before starting the experiment to minimize the exposure time to the suboptimal pH.

  • Possible Cause 2: Interaction with Media Components. Components in the cell culture medium, such as serum proteins, could potentially bind to or facilitate the degradation of this compound.

    • Solution: Conduct a control experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay. Analyze samples at different time points using a validated analytical method like HPLC to quantify the concentration of the active compound.

Problem: Inconsistent Results Between Experimental Replicates
  • Possible Cause 1: Inconsistent Solution Preparation. Variations in the preparation of the aqueous solution, such as differences in pH, temperature, or exposure to light, can lead to varying levels of degradation between batches.

    • Solution: Standardize your solution preparation protocol. Use a calibrated pH meter, pre-chill all aqueous diluents, and work in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light).

  • Possible Cause 2: Adsorption to Container Surfaces. Prostaglandin analogs can be susceptible to adsorption onto the surfaces of certain types of plastic containers, leading to a decrease in the effective concentration of the compound in solution.

    • Solution: Whenever possible, use glass or polypropylene vials for the preparation and storage of this compound solutions. If other plasticware must be used, a pre-rinse with the solution may help to saturate the binding sites and reduce subsequent loss of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes the preparation of a 1 mg/mL stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • Citrate buffer (50 mM, pH 6.0), sterile-filtered and degassed

  • Anhydrous Ethanol (ACS grade or higher)

  • Calibrated analytical balance

  • Amber glass vials with Teflon-lined caps

  • Argon or Nitrogen gas

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a tared amber glass vial on an analytical balance.

  • Initial Dissolution: Add a minimal amount of anhydrous ethanol to the vial to completely dissolve the this compound. Gently swirl the vial to ensure complete dissolution. Rationale: Many prostaglandin analogs have low aqueous solubility, and using a small amount of a water-miscible organic solvent aids in the initial dissolution.

  • Aqueous Dilution: While gently vortexing, slowly add the pre-chilled (4°C) and degassed 50 mM citrate buffer (pH 6.0) to the vial to reach the final desired concentration of 1 mg/mL.

  • Inert Gas Purge: Gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-20 seconds to displace any oxygen. Rationale: Removing oxygen from the headspace minimizes the potential for oxidative degradation.

  • Sealing and Storage: Immediately cap the vial tightly and store at the recommended temperature (-20°C for long-term storage or 2-8°C for short-term use).

Protocol 2: Monitoring the Stability of this compound in an Aqueous Solution via HPLC

This protocol provides a general framework for assessing the stability of a this compound solution under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare the this compound aqueous solution according to your experimental protocol. Aliquot the solution into multiple amber vials for analysis at different time points.

  • Incubation: Store the vials under the conditions you wish to evaluate (e.g., specific temperature, lighting).

  • Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze its contents by HPLC.

  • HPLC Analysis:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer at pH 3.2) is often effective for separating prostaglandin analogs and their degradation products.[9]

    • Detection: UV detection at approximately 210 nm is a common method for these compounds.[9]

    • Quantification: Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area to the peak area at time zero.

Data Interpretation: A decrease in the peak area of this compound over time, accompanied by the appearance of new peaks, is indicative of degradation.

Visualizing Degradation and Workflow

Primary Degradation Pathways

The following diagram illustrates the potential primary degradation pathways for this compound in an aqueous solution.

This compound This compound Hydrolysis_Product This compound Acid This compound->Hydrolysis_Product Hydrolysis (Ester Cleavage) Dehydration_Product Dehydrated this compound This compound->Dehydration_Product Dehydration (Loss of H2O) Oxidation_Products Further Oxidized Products This compound->Oxidation_Products Oxidation

Caption: Potential degradation pathways of this compound in aqueous solution.

Experimental Workflow for Stability Assessment

The workflow for conducting a stability study of this compound is outlined below.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Aqueous Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot Incubate Incubate under Defined Conditions (pH, Temp, Light) Aliquot->Incubate Sample Sample at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Degradation HPLC->Quantify

Sources

troubleshooting low yield in 15-Ketolatanoprost synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

15-Ketolatanoprost (Latanoprost Impurity E/Related Compound B) is a critical reference standard for quality control in glaucoma therapeutics.[1] Its synthesis typically involves the selective allylic oxidation of Latanoprost at the C-15 position.

The Problem: Researchers frequently report yields below 30%, often accompanied by complex impurity profiles. The Root Cause: The target molecule contains a labile


-unsaturated ketone (enone) functionality. Low yields are rarely due to a single factor but rather a convergence of oxidant deactivation , over-oxidation of the C-9/C-11 hydroxyls , and base-catalyzed elimination  during workup.[1]

This guide provides a forensic approach to isolating and correcting these failure modes.

Module 1: The Chemistry of Failure (Diagnostic Workflow)

Before altering your protocol, identify where the mass balance is being lost. Use this logic flow to categorize your yield issue.

TroubleshootingFlow Start Low Yield Observed TLC TLC/HPLC Analysis of Crude Reaction Start->TLC Result1 Starting Material (SM) Remains (>20%) TLC->Result1 Incomplete Result2 SM Consumed but Multiple New Spots TLC->Result2 Non-Selective Result3 Clean Conversion in Pot Loss after Column TLC->Result3 Degradation Sol1 Issue: Oxidant Activity Fix: MnO2 Activation / Stoichiometry Result1->Sol1 Sol2 Issue: Over-oxidation (C9/C11) Fix: Temp Control / Reagent Switch Result2->Sol2 Sol3 Issue: Enone Instability Fix: Acidic Silica / Neutral Workup Result3->Sol3

Figure 1: Diagnostic decision tree for isolating yield loss mechanisms in allylic oxidation.

Module 2: Optimizing the Oxidation (The "Stalling" Reaction)

The most common route utilizes Manganese Dioxide (


)  due to its selectivity for allylic alcohols (C-15) over saturated secondary alcohols (C-9, C-11).[1] However, 

is a heterogeneous reagent that behaves capriciously.
Critical Process Parameters (CPPs)
ParameterStandard ProtocolWhy It FailsOptimized Condition
Reagent Quality Commercial

(stored)
Surface deactivation by moisture.[1]Freshly Activated (Heat @ 110°C / 12h) or Chemically Precipitated.[1]
Stoichiometry 10 eq. excessInsufficient surface area contact.[1]20–40 eq. (mass/mass ratio often 10:1 or 20:1 oxidant:substrate).[1]
Solvent Dichloromethane (DCM)Slow kinetics; poor solubility of oxidant.Chloroform (

)
or DCM with high agitation.[1]
Temperature Room Temperature (25°C)Allows competitive oxidation of C-9/C-11.[1]0°C to 10°C (Kinetic control enhances selectivity).[1]
Protocol Adjustment: The "Activated" Method

Context: Commercial "activated"


 loses activity rapidly upon exposure to humid lab air.
  • Activation: Place commercial

    
     in an oven at 110–120°C under high vacuum for 12–24 hours immediately prior to use.
    
  • Execution: Suspend the activated

    
     (20 eq. by mass) in anhydrous Chloroform. Add the Latanoprost solution dropwise at 0°C.
    
  • Monitoring: Do not rely on time. Monitor by TLC every 30 minutes. Stop immediately when Starting Material (SM) drops below 5%.[1]

  • Filtration: Filter through a pad of Celite while the reaction is still cold to prevent post-reaction degradation.

Senior Scientist Insight: If


 fails repeatedly, switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1] DDQ (1.1 eq) in Dioxane is highly selective for allylic alcohols and avoids the heterogeneous surface area issues of 

[1].

Module 3: Stabilizing the Enone (The "Disappearing" Product)

This compound contains an enone system.[1] The protons at C-12 (alpha to the ketone) are acidic.[1] In the presence of even mild base (or during slow chromatography), the molecule undergoes


-elimination  or epimerization .
The Degradation Pathway

Understanding the enemy is the first step to defeating it.

Degradation Latanoprost Latanoprost (Allylic Alcohol) Keto15 This compound (Target Enone) Latanoprost->Keto15 Oxidation (MnO2) Eliminated PGB/PGJ Series (Conjugated Impurities) Keto15->Eliminated Base/Heat (Elimination of w-chain)

Figure 2: The primary degradation pathway.[1] The 15-keto group activates the C-12 protons, facilitating elimination.[1]

Troubleshooting the Workup

Q: My crude NMR looks good, but the column yield is <10%. Why? A: Silica gel is slightly acidic, which is usually fine, but if your eluent contains traces of base (e.g., ammonia or amines from previous runs) or if the residence time is too long, the enone degrades.

Corrective Actions:

  • Buffer the Silica: Pre-wash the silica column with 1% Triethylamine in Hexane, then flush thoroughly with pure Hexane to remove bulk base. This neutralizes the "active sites" on the silica that trigger rearrangement.

  • Rapid Elution: Do not run a slow gradient. Use a "Flash" protocol. The compound should be on the column for no more than 15 minutes.

  • Temperature: Evaporate solvent fractions at <30°C . The enone is thermally unstable.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dess-Martin Periodinane (DMP) instead of


? 
A:  Only if you protect the C-9 and C-11 hydroxyls first.[1] DMP is a powerful oxidant and will oxidize the secondary alcohols at C-9 and C-11 to ketones, resulting in a tri-keto impurity (Related Compound C/D analogues).[1] If you are working with Latanoprost free acid/ester directly, 

or DDQ are the only reagents with sufficient chemoselectivity [2].

Q2: The product co-elutes with the starting material. How do I separate them? A: This is common. The polarity difference between the allylic alcohol (Latanoprost) and the enone (15-Keto) is small.

  • Solvent System: Switch from Ethyl Acetate/Hexane to Acetone/Toluene (e.g., 1:4). The

    
    -stacking interactions of Toluene often provide better resolution for prostaglandin enones.[1]
    
  • Chemical Removal: If you have >10% SM remaining, it is often better to re-subject the mixture to oxidation rather than trying to separate it.

Q3: Why does my this compound turn yellow upon storage? A: Yellowing indicates conjugation extension—likely the formation of Prostaglandin B (PGB) derivatives via base-catalyzed rearrangement of the cyclopentane ring.[1]

  • Storage: Store neat at -80°C under Argon.[1]

  • Solvent: Never store in methanolic solutions for long periods; use Methyl Acetate or Ethanol and keep acid-free.[1]

References

  • Chemoselective Oxidation with DDQ

    • Source:Journal of Organic Chemistry / NIH
    • Context: DDQ/Mn(OAc)3 systems show superior selectivity for allylic alcohols over benzylic/saturated alcohols compared to standard MnO2.[1]

    • Link:[1][2]

  • Manganese Dioxide Selectivity & Activation

    • Source:Organic Chemistry Portal
    • Context: Detailed mechanisms of MnO2 activation and its specificity for allylic/propargylic alcohols.
    • Link:[1]

  • Latanoprost Impurity Profiles (EP/USP)

    • Source:European Pharmacopoeia / SynZeal[1][3]

    • Context: Identification of Impurity E (15-Keto)
    • Link:[1][3]

  • Enone Instability in Prostaglandins

    • Source:Cayman Chemical[4]

    • Context: Stability data for 15-keto derivatives, noting their susceptibility to degradation and the requirement for low-temperature storage.[1]

    • Link:[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting for Latanoprost and Oxidative Impurities (15-Ketolatanoprost) Audience: Analytical Chemists, QC Specialists, Drug Development Scientists[1]

Executive Summary

Separating This compound (an oxidative impurity) from Latanoprost (the active pharmaceutical ingredient, API) represents a significant chromatographic challenge due to their structural similarity.[1] Both possess the lipophilic isopropyl ester tail, differing only by the oxidation of the C15 hydroxyl group to a ketone.

This guide moves beyond standard pharmacopeial recipes, offering a root-cause analysis approach to optimizing resolution, sensitivity, and stability.

Module 1: The Optimized Core Method

Before troubleshooting, ensure your baseline method aligns with modern Reverse-Phase (RP-HPLC) best practices for prostaglandins.[1] While older USP methods utilize Normal Phase (hexane/ethanol), modern QC relies on RP-HPLC for robustness and sensitivity.[1]

Recommended Starting Conditions (RP-HPLC)
ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or sub-2 µm)Phenyl phases offer unique

selectivity for the phenyl ring in Latanoprost, often resolving isomers better than standard C18.[1]
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in WaterLow pH (< 3.0) suppresses ionization of Latanoprost Acid , increasing its retention and preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for prostaglandins compared to Methanol due to lower viscosity and distinct dipole interactions.
Detection UV @ 210 nmProstaglandins lack strong chromophores; 210 nm targets the carbonyl/double bond but requires high-purity solvents to minimize noise.[1]
Flow Rate 1.0 mL/min (Standard) or optimized for column ID--
Column Temp 25°C - 30°CLower temperatures generally favor the separation of structural isomers/epimers in this class.[1]

Module 2: Troubleshooting & Optimization FAQs

Topic A: Resolution of Critical Pairs (Latanoprost vs. This compound)

Q: I am observing co-elution or partial separation between Latanoprost and this compound. How do I improve resolution (


)? 

A: This is the most common challenge. This compound is the oxidation product of the C15 hydroxyl group. In Reverse Phase, the ketone is slightly less polar than the hydroxyl group (loss of H-bond donor), often causing it to elute after or very close to the API.

Optimization Protocol:

  • Switch Selectivity: If a C18 column fails, switch to a Phenyl-Hexyl column. The interaction between the phenyl ring of the stationary phase and the phenyl tail of Latanoprost is sensitive to the subtle electronic changes at C15 (OH vs. Ketone).

  • Modify Organic Solvent: Introduce a ternary mix. Adding 5-10% Methanol to the Acetonitrile mobile phase can alter the solvation shell around the hydroxyl group of Latanoprost, shifting its retention relative to the ketone.

  • Flatten the Gradient: If running a gradient, reduce the slope around the elution time (e.g., increase organic % by only 0.5% per minute during the critical window).

Q: My "15-Keto" peak is splitting. Is this a column failure?

A: Likely not. It is probable that you are seeing Enolization .[1]

  • Mechanism: this compound has an acidic proton adjacent to the ketone (alpha-proton).[1] In certain buffers or pH conditions, it can tautomerize.[1]

  • Solution: Ensure your Mobile Phase pH is acidic (pH 2.5 - 3.[1]0) using TFA or Formic Acid.[1] Avoid neutral phosphate buffers which can catalyze keto-enol tautomerism and peak splitting.

Topic B: The "Ghost" Peak (Latanoprost Acid)

Q: A large peak elutes early (approx RRT 0.5 - 0.6), and it grows over time in the autosampler. What is it?

A: This is Latanoprost Acid , the hydrolysis product.[2] Latanoprost is an isopropyl ester; it is highly susceptible to hydrolysis, especially if the sample solvent contains water and is not pH controlled.

Prevention Strategy:

  • Sample Diluent: Dissolve samples in pure Acetonitrile or Ethanol first.[1] If water must be added for peak shape focusing, keep the water content low (<40%) and ensure the autosampler is cooled to 4°C.

  • Glassware: Use silanized glass or high-quality polypropylene.[1] Prostaglandins can adsorb to standard plastics, but hydrolysis is the primary chemical instability.

Module 3: Visualizing the Logic

Workflow 1: Method Development Decision Matrix

Use this logic flow to determine the correct corrective action for separation issues.

HPLC_Optimization Start Start Method Optimization Problem Identify Separation Issue Start->Problem Decision1 Is Resolution < 1.5? Problem->Decision1 Branch1 Co-elution: Latanoprost vs 15-Keto Decision1->Branch1 Yes Branch2 Peak Tailing (Asymmetry > 1.5) Decision1->Branch2 No (Peak Shape Issue) Sol1 Action: Change Selectivity. Switch to Phenyl-Hexyl Column Branch1->Sol1 Selectivity Issue Sol2 Action: Optimize Gradient. Decrease slope (shallow gradient) Branch1->Sol2 Capacity Issue Sol3 Action: Check pH. Ensure pH < 3.0 (Suppress Acid Ionization) Branch2->Sol3

Caption: Decision matrix for resolving critical pairs and peak shape issues in Latanoprost analysis.

Workflow 2: Degradation Pathways & Impurity Profile

Understanding where the impurities come from is vital for identification.

Degradation_Pathway Latanoprost Latanoprost (API) (Isopropyl Ester) LatAcid Latanoprost Acid (Hydrolysis Product) RRT ~0.5 Latanoprost->LatAcid Hydrolysis (Moisture/Heat/pH) 15 15 Latanoprost->15 Latanoprost->15 Keto Oxidation (Air/Peroxides) Epi Isomerization (Light/Heat)

Caption: Primary degradation pathways of Latanoprost leading to critical impurities.[1][2][3][4][5]

Module 4: Data Reference Tables

Relative Retention Times (RRT) - Typical RP-HPLC (C18)

Note: Values are approximate and dependent on exact mobile phase composition.

CompoundNatureApprox.[1][6] RRT (vs Latanoprost)Detection Note
Latanoprost Acid Hydrolysis Impurity0.50 - 0.60Elutes early due to polarity (COOH group).
Latanoprost (API) Active Ester1.00Reference Peak.
This compound Oxidation Impurity1.02 - 1.05Critical Pair.[1] Often elutes on the tail of API.
15-epi-Latanoprost Isomer1.08 - 1.12Requires high efficiency to resolve.
5,6-trans-Latanoprost Isomer0.95 - 0.98Often elutes immediately before API.
System Suitability Requirements
ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)
NLT 1.5 (between API and nearest impurity)Decrease flow rate, change column type (C18 -> Phenyl).
Tailing Factor (

)
NMT 1.5Check mobile phase pH (must be acidic). Replace guard column.[1][7]
RSD (Area) NMT 2.0% (n=5)Check injector precision; ensure sample is not degrading in vial.

References

  • United States Pharmacopeia (USP) . Latanoprost Monograph. USP-NF Online.[1][8][9] (Official regulatory standard for identification and assay limits).[1][8]

  • BenchChem . Application Note: HPLC Separation of Latanoprost Diastereomers. (Detailed protocols for NP and RP separation of isomers).

  • ResearchGate (Jankowski et al.) .[1] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. (Validation of gradient methods for acid/ester separation).

  • Cayman Chemical . 15-keto Latanoprost Product Information & Stability. (Chemical data on the specific oxidation impurity).

  • Agilent Technologies . HPLC Column and Separation Troubleshooting. (General guide for resolving peak shape issues in RP-HPLC).

Sources

Technical Support Guide: High-Sensitivity Detection of 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges in detecting 15-Ketolatanoprost , a transient and low-abundance metabolite of the glaucoma drug Latanoprost. Unlike the parent drug (an isopropyl ester) or the stable free acid, the 15-keto metabolite possesses a ketone group at C15 that significantly alters its ionization efficiency and stability.

Achieving sub-picogram sensitivity requires a departure from standard "generic prostaglandin" protocols. This guide details advanced Solid Phase Extraction (SPE) strategies, specific Mass Spectrometry (MS) source parameters, and chemical derivatization techniques to overcome the "ionization barrier."

Module 1: Sample Preparation (The Foundation)

The Challenge: this compound is lipophilic but contains a free carboxylic acid. Liquid-Liquid Extraction (LLE) often results in ion suppression from plasma phospholipids, killing sensitivity.

The Solution: Use Mixed-Mode Anion Exchange (MAX) SPE. This "locks" the analyte onto the sorbent via charge interaction, allowing aggressive washing of interferences.

Optimized MAX SPE Protocol
StepSolvent/BufferVolumeMechanism
1. Pre-treatment Plasma + 1% Formic Acid (1:3 v/v)400 µLDisrupts protein binding; acidifies to load onto resin.
2. Conditioning Methanol1 mLActivates sorbent ligands.
3. Equilibration Water1 mLPrepares aqueous environment.
4. Loading Pre-treated Sample~1.2 mLAnalyte binds via hydrophobic interaction.
5. Wash 1 5% Ammonium Hydroxide in Water1 mLCRITICAL: Neutralizes acid; analyte locks via anion exchange. Removes neutrals/zwitterions.
6. Wash 2 Methanol1 mLRemoves hydrophobic interferences (lipids) while analyte stays locked.
7. Elution 2% Formic Acid in Methanol500 µLProtonates carboxyl group, releasing analyte.

Module 2: LC-MS/MS Configuration (The Detector)

The Challenge: The 15-keto group reduces the molecule's ability to hold a negative charge compared to the hydroxyl group it replaces, often causing a 5-10x drop in signal intensity in Negative Electrospray Ionization (ESI-).

The Solution:

  • Mobile Phase Additives: Switch from Acetate to Ammonium Fluoride (

    
    ) . Fluoride ions enhance deprotonation efficiency in negative mode.
    
  • Source Technology: If available, use UniSpray or similar impact-ionization sources, which have shown up to 5x signal gains for latanoprost metabolites over standard ESI.

Recommended MS Parameters (Negative Mode)
ParameterSettingRationale
Ionization Mode ESI (-) or UniSpray (-)Standard for prostaglandins.
Mobile Phase A Water + 0.2 mM

Fluoride enhances

formation.
Mobile Phase B Acetonitrile/Methanol (90:10)Methanol helps solvate the keto group.
Column C18, 1.7 µm (

mm)
Sub-2 µm particles essential for peak focusing.
Precursor Ion


of 15-keto latanoprost free acid.
Quantifier Ion

Loss of water (

).
Qualifier Ion

Characteristic cleavage of the alpha chain.

Module 3: Derivatization (The "Nuclear Option")

If you cannot achieve the required LOQ (e.g.,


) with the methods above, you must alter the chemistry of the molecule.

Technique: Girard’s Reagent P (GP) Derivatization Unlike standard methylation (which targets the acid), Girard P targets the ketone group at C15. This adds a permanently charged quaternary ammonium tag, allowing you to switch to Positive Mode ESI , where background noise is significantly lower.

  • Reaction: Ketone + Girard P

    
     Hydrazone (permanently charged).
    
  • Mass Shift: The precursor mass will shift significantly (approx +134 Da), and you will monitor the loss of the pyridine ring in MRM.

Troubleshooting & FAQs

Q1: My recovery is consistent but low (<40%). Where am I losing the sample?

Diagnosis: This usually happens during the Wash 1 step of SPE. Fix: If you are using a standard HLB (hydrophobic) cartridge, 100% methanol washes will strip the analyte. Switch to MAX (Mixed-mode Anion Exchange) .

  • Why? In MAX, the analyte is chemically bonded (ionic) during the wash. You can wash with 100% organic solvent without losing the analyte, resulting in a much cleaner extract.

Q2: I see a "doublet" peak for this compound. Is my column failing?

Diagnosis: Likely not. This is often due to keto-enol tautomerism or the separation of epimers . Fix:

  • Temperature: Lower the column oven temperature to

    
    . Higher temperatures accelerate interconversion.
    
  • pH Control: Ensure your mobile phase pH is stable (pH 5-6 is ideal for minimizing isomerization).

  • Integration: If the peaks are not baseline resolved, integrate them as a single summation peak for quantification, provided the ratio is constant in standards and samples.

Q3: The signal drops over time (drift) within a single batch.

Diagnosis: Matrix buildup on the source or column fouling. Fix:

  • Divert Valve: Direct the first 1.5 minutes and the last 2 minutes of the LC gradient to waste.

  • Needle Wash: Use a strong organic wash (Isopropanol:Acetonitrile:Acetone 1:1:1) to remove sticky lipid residues from the injector needle.

Q4: Why can't I just use the Latanoprost Acid transition?

Answer: You cannot.

  • Latanoprost Acid: MW 390.5 (

    
    ).
    
  • This compound: MW 388.5 (

    
    ).
    
  • Crucial Distinction: They differ by only 2 Daltons (2 Hydrogens). If your mass spec resolution is low, or if you have "crosstalk," you might detect the acid as the keto form. Ensure your chromatographic method separates these two, as the Acid is usually present at much higher concentrations (10-100x) and will swamp the 15-keto signal.

Visualizations

Figure 1: High-Sensitivity Workflow Logic

This diagram illustrates the decision matrix for selecting the correct extraction and ionization strategy based on sensitivity needs.

G Start Start: Define Sensitivity Goal Level1 Goal: 10 - 100 pg/mL Start->Level1 Level2 Goal: < 1 pg/mL (Ultra-Trace) Start->Level2 PrepStandard Standard Prep: MAX SPE (Anion Exchange) Level1->PrepStandard Direct Analysis PrepDeriv Derivatization Prep: Girard Reagent P (Target Ketone) Level2->PrepDeriv Chemical Mod LC_Neg LC-MS/MS: Neg Mode Additive: NH4F PrepStandard->LC_Neg Optimize ESI- LC_Pos LC-MS/MS: Pos Mode Permanent Charge Tag PrepDeriv->LC_Pos Switch to ESI+ Result1 Outcome: Clean baseline, Good LOQ LC_Neg->Result1 Result2 Outcome: Max Sensitivity, High S/N LC_Pos->Result2

Caption: Decision tree for selecting between direct analysis (Negative Mode) and derivatization (Positive Mode) based on LOQ requirements.

Figure 2: Troubleshooting Signal Loss

A systematic approach to diagnosing low sensitivity specific to prostaglandin analysis.

Troubleshooting Problem Issue: Low Sensitivity Check1 Check 1: Matrix Effect? Problem->Check1 Action1 Perform Post-Column Infusion Check1->Action1 Decision1 Suppression Regions? Action1->Decision1 Fix1 Fix: Improve SPE (Switch HLB -> MAX) Decision1->Fix1 Yes (Dirty Sample) Check2 Check 2: Ionization Efficiency Decision1->Check2 No (Clean Sample) Fix2 Fix: Add NH4F to Aqueous Phase Check2->Fix2 Try Additive Fix3 Fix: Check Source Temp (Too high degrades labile metabolites) Check2->Fix3 Check Params

Caption: Step-by-step troubleshooting flow for isolating matrix effects versus instrumental ionization issues.

References

  • Sidenius, U., et al. (2018).[1] "Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body." Journal of Chromatography B. Link

  • Frey, A.J., et al. (2016). "Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry." Steroids.[2] Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • BenchChem Application Note. "Solid-Phase Extraction Protocols for the Quantification of Latanoprost in Biological Matrices." Link

  • Proposal for UniSpray Ionization. (2019). "Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray." ResearchGate. Link

Sources

Technical Support Center: Chiral Separation of 15-Ketolatanoprost Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges in the chiral separation of 15-Ketolatanoprost isomers. As a key metabolite and potential impurity of Latanoprost, resolving the stereoisomers of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles in their experiments.

The Challenge at Hand: Understanding the Molecule

This compound, like its parent compound Latanoprost, possesses multiple chiral centers. This structural complexity can give rise to a number of stereoisomers. The primary challenge lies in the subtle structural differences between these isomers, which makes their separation difficult. Furthermore, the presence of a ketone group at the C15 position introduces different electronic and steric properties compared to Latanoprost, which may require a tailored chromatographic approach.

Troubleshooting Guide: From Method Development to Optimization

This section addresses common issues encountered during the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP)

  • Expert Insight: The selection of the CSP is the most critical factor in chiral separations. The separation is based on the differential interaction between the enantiomers and the chiral selector of the CSP. For prostaglandin analogues, polysaccharide-based CSPs are often the most successful.

  • Solution:

    • Screen Multiple CSPs: Begin by screening a variety of polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, Chiralcel® OJ).

    • Consider Different Separation Modes: Evaluate both normal-phase and reversed-phase conditions. For instance, a Chiracel OJ-RH column has been shown to be effective for separating prostaglandin enantiomers in reversed-phase mode.

Potential Cause 2: Suboptimal Mobile Phase Composition

  • Expert Insight: The mobile phase composition significantly influences the retention and selectivity of the separation. In normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is key. In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH are critical.

  • Solution:

    • Systematic Screening: Perform a systematic screening of mobile phase compositions. For normal-phase, vary the percentage of the alcohol modifier. For reversed-phase, screen different organic modifiers and pH values of the aqueous phase.

    • Utilize Additives: The addition of small amounts of acidic or basic modifiers can dramatically improve peak shape and resolution for acidic and basic compounds, respectively. For this compound, which has a carboxylic acid moiety, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can be beneficial.

Problem 2: Peak Splitting or Tailing

Potential Cause 1: Strong Sample Solvent

  • Expert Insight: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including splitting and broadening.

  • Solution:

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.

    • Reduce Injection Volume: If using a stronger solvent is unavoidable, reduce the injection volume.

Potential Cause 2: Column Overload

  • Expert Insight: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

  • Solution:

    • Reduce Sample Concentration: Dilute the sample and reinject.

    • Check for Co-eluting Impurities: Peak splitting can also be a result of two closely eluting compounds.

Potential Cause 3: Secondary Interactions

  • Expert Insight: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.

  • Solution:

    • Use Mobile Phase Additives: As mentioned, acidic or basic additives can suppress unwanted ionic interactions.

    • Adjust pH: In reversed-phase chromatography, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.

Problem 3: Poor Sensitivity

Potential Cause 1: Low UV Absorbance

  • Expert Insight: Latanoprost and its analogues have a weak chromophore, leading to low UV absorbance. Detection is often performed at low wavelengths, such as 210 nm.

  • Solution:

    • Optimize Detection Wavelength: Ensure the detector is set to the lambda max of this compound.

    • Increase Sample Concentration: If possible without causing column overload, increase the concentration of the sample.

    • Consider Mass Spectrometry (MS) Detection: Coupling the HPLC or SFC system to a mass spectrometer can provide significantly higher sensitivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the chiral separation of this compound isomers: HPLC or SFC?

A1: Both HPLC and SFC can be effective. SFC often offers advantages in terms of speed and reduced solvent consumption, making it a "greener" technique. Polysaccharide-based CSPs are widely used in both techniques. The choice may depend on the available instrumentation and the specific isomers being separated. A generic screening approach in SFC can quickly identify a suitable chromatographic system.

Q2: What are some recommended starting conditions for method development?

A2: A good starting point is to screen a set of polysaccharide-based chiral columns with a range of mobile phases. The following table summarizes some common starting conditions.

ParameterNormal-Phase HPLCReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Columns Chiralpak AD-H, Chiralcel OD-HChiralcel OJ-RHChiralpak IA, Chiralpak IB, Chiralpak IC
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)Acetonitrile/Water with 0.1% Formic Acid (60:40 v/v)CO2/Methanol (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C40 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm

Q3: How can I confirm the elution order of the enantiomers?

A3: The elution order is determined empirically. To confirm the identity of each peak, you will need to inject a pure standard of one of the enantiomers, if available.

Q4: My this compound sample appears to be degrading during analysis. What can I do?

A4: Latanoprost and its analogues can be unstable in aqueous solutions and are sensitive to light and temperature.

  • Control Temperature: Use a cooled autosampler (e.g., 4-8 °C).

  • Minimize Light Exposure: Use amber vials to protect the sample from light.

  • Prepare Samples Fresh: Prepare samples immediately before analysis.

  • Check for Degradants: Be aware of potential degradation products, such as the corresponding acid, which can be formed through hydrolysis.

Visualizing the Workflow and Troubleshooting Process

Diagram 1: Chiral Method Development Workflow

ChiralMethodDevelopment cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization cluster_final Final Method SamplePrep Sample Preparation (Dissolve in Mobile Phase) ScreenCSP Screen Polysaccharide CSPs (e.g., AD, OD, OJ) SamplePrep->ScreenCSP ScreenMP Screen Mobile Phases (NP, RP, SFC) ScreenCSP->ScreenMP EvalSep Evaluate Separation (Rs, Tailing Factor) ScreenMP->EvalSep Optimize Optimize Parameters (Temperature, Flow Rate, Additives) EvalSep->Optimize Rs < 1.5 FinalMethod Validated Chiral Method EvalSep->FinalMethod Rs >= 1.5 Optimize->EvalSep

Caption: A typical workflow for developing a chiral separation method for this compound isomers.

Diagram 2: Troubleshooting Peak Shape Issues

TroubleshootingPeakShape Start Problem: Peak Splitting or Tailing Q1 Is the issue with all peaks? Start->Q1 SystemIssue System Issue: - Clogged frit - Column void - Leaks Q1->SystemIssue Yes ChemIssue Chemistry/Method Issue Q1->ChemIssue No SolventMismatch Solvent Mismatch: - Sample solvent stronger than mobile phase - Action: Re-dissolve in mobile phase ChemIssue->SolventMismatch Check solvent Overload Column Overload: - Sample concentration too high - Action: Dilute sample ChemIssue->Overload Check concentration SecondaryInt Secondary Interactions: - Unwanted interactions with stationary phase - Action: Add mobile phase modifier (e.g., TFA) ChemIssue->SecondaryInt Check interactions

Caption: A decision tree for troubleshooting common peak shape problems in HPLC/SFC.

References

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid

Technical Support Center: A Troubleshooting Guide for the Analytical Methods of 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 15-Ketolatanoprost. As a key metabolite and impurity of Latanoprost, accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of ophthalmic drug products.[1][2][3] This document is structured to address common challenges encountered during the analysis of this compound, offering practical, field-proven solutions grounded in scientific principles.

Introduction to this compound and Its Analytical Significance

This compound is an active metabolite of the prostaglandin F2α analog, Latanoprost, used in the treatment of glaucoma.[2][4] It is formed through the oxidation of the 15-hydroxyl group of Latanoprost.[3][5] The presence and quantity of this compound in a drug product can be an indicator of degradation and may have pharmacological activity.[4][6] Therefore, robust analytical methods are essential for its monitoring and control. The primary analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Troubleshooting Guide for HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of this compound. However, its successful implementation requires careful attention to detail. This section addresses common issues in a question-and-answer format.

Chromatographic Peak Issues

Question: Why am I observing poor peak shape (fronting, tailing, or splitting) for my this compound peak?

Answer: Poor peak shape can arise from a variety of factors, from the column itself to the mobile phase and sample preparation.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. Ensure your sample concentration falls within the linear range of your method.[3][7]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can cause peak tailing.

    • Solution:

      • Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[8]

      • Use a guard column: A guard column can protect the analytical column from strongly retained compounds and particulates.

      • Replace the column: If washing does not improve peak shape, the column may be irreversibly damaged and require replacement.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which has a carboxylic acid moiety. An inappropriate pH can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic form. For reversed-phase chromatography, a pH of 2.5-3.5 is often effective.

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.

Question: My retention time for this compound is drifting. What could be the cause?

Answer: Retention time drift is a common issue in HPLC and can be caused by several factors.[9]

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned before the next injection.[9]

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of a volatile solvent component can alter its composition and affect retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[9]

  • Fluctuations in Column Temperature: Temperature variations can impact the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[9]

  • Pump Malfunction: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) will cause retention time variability.

    • Solution: Degas the mobile phase and purge the pump to remove air bubbles. If the problem persists, inspect and replace pump seals if necessary.

Troubleshooting Workflow for HPLC Peak Shape Issues

HPLC_Peak_Shape_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing, Fronting, Splitting) cause1 Column Overload start->cause1 cause2 Column Contamination/ Degradation start->cause2 cause3 Mobile Phase pH/ Composition start->cause3 cause4 Sample Solvent Mismatch start->cause4 solution1 Dilute Sample cause1->solution1 solution2 Wash/Replace Column Use Guard Column cause2->solution2 solution3 Adjust pH/ Prepare Fresh Mobile Phase cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

Caption: Troubleshooting logic for HPLC peak shape problems.

Troubleshooting Guide for LC-MS/MS Analysis

LC-MS/MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.[1][10] However, this technique comes with its own set of challenges.

Question: I am experiencing low or no signal for this compound. What should I check?

Answer: A lack of signal in LC-MS/MS can be due to issues with the chromatography, the ion source, or the mass spectrometer itself.

  • Sample Degradation: this compound, like other prostaglandin analogs, can be unstable.[5][11]

    • Solution:

      • Proper Storage: Store stock solutions and samples at low temperatures (≤ -15°C) and protect them from light.[5][12]

      • Fresh Preparation: Prepare working solutions fresh daily.

      • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Ion Suppression: Components in the sample matrix can co-elute with this compound and suppress its ionization in the MS source.

    • Solution:

      • Improve Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.

      • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components.[13]

      • Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.[10]

  • Incorrect MS Parameters: Suboptimal ion source parameters (e.g., gas flows, temperature) or mass analyzer settings can lead to poor signal.

    • Solution:

      • Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated.

      • Optimize Source Parameters: Systematically optimize the ion source parameters for this compound using a direct infusion of a standard solution.

      • Verify MRM Transitions: Confirm that the correct precursor and product ion masses are being monitored.

Data Summary: Typical LC-MS/MS Parameters for this compound
ParameterTypical Value/SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveProvides good sensitivity for prostaglandin analogs.[10]
Precursor Ion (Q1) m/z 431.3Corresponds to [M+H]⁺ of this compound (C₂₆H₃₈O₅, MW 430.58).[2][12]
Product Ions (Q3) Varies by instrumentRequires empirical determination for optimal sensitivity and specificity.
Collision Energy Varies by instrumentOptimize for maximum fragmentation of the precursor ion to the desired product ion.
Internal Standard Deuterated this compoundCompensates for variability in sample preparation and matrix effects.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing this compound samples to avoid analyte loss?

A1: Prostaglandin analogs like Latanoprost and its metabolites are known to be lipophilic and can adsorb to plastic surfaces.[14]

  • Use appropriate containers: Utilize silanized glassware or low-adsorption polypropylene tubes to minimize loss of the analyte.[14]

  • Solvent choice: Ensure the sample is fully dissolved. A small amount of organic solvent like acetonitrile or methanol may be needed for aqueous samples.

  • Avoid prolonged storage at room temperature: Keep samples on ice or in a refrigerated autosampler during analysis.

Q2: How can I ensure the stability-indicating nature of my analytical method for this compound?

A2: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11][14]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak in the presence of its degradants.[14]

  • Resolution: Ensure that the chromatographic method provides baseline separation between this compound and all potential degradation products and related substances.

Experimental Protocols

Protocol 1: System Suitability Testing for HPLC-UV Analysis of this compound

This protocol is a general guideline and should be adapted based on the specific validated method. It aligns with the principles outlined in USP General Chapter <621> Chromatography.[15]

  • Prepare a System Suitability Solution: This solution should contain this compound and any relevant related substances or impurities at a concentration that allows for accurate measurement.

  • Equilibrate the HPLC System: Pump the mobile phase through the column until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.

  • Evaluate System Suitability Parameters:

    • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD): The RSD for the peak area of the replicate injections should be ≤ 2.0%.

    • Resolution: The resolution between this compound and the closest eluting peak should be ≥ 1.5.

    • Theoretical Plates: The number of theoretical plates for the this compound peak should be ≥ 2000.

  • Acceptance Criteria: The system is deemed suitable for use if all parameters meet the pre-defined acceptance criteria.

Protocol 2: Forced Degradation Under Oxidative Stress

This protocol outlines a typical procedure for investigating the oxidative degradation of this compound.

  • Prepare a this compound Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a stock solution.

  • Expose to Oxidizing Agent:

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration appropriate for analysis.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).[14]

  • Neutralize (if necessary): If any residual oxidizing agent might interfere with the analysis, it can be quenched (e.g., with sodium bisulfite).

  • Analyze the Sample: Analyze the stressed sample by a validated stability-indicating HPLC or LC-MS/MS method.

  • Compare with Control: Analyze an unstressed control sample prepared in the same manner but without the hydrogen peroxide.

  • Evaluate Results: Compare the chromatograms of the stressed and unstressed samples to identify degradation products and quantify the loss of this compound.

Visualization of Logical Relationships

Troubleshooting Workflow for Low/No Signal in LC-MS/MS

LCMS_Signal_Troubleshooting cluster_areas Areas to Investigate cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal for This compound area1 Sample Integrity start->area1 area2 Ion Source start->area2 area3 Mass Spectrometer start->area3 cause1 Analyte Degradation area1->cause1 cause2 Ion Suppression area2->cause2 cause3 Incorrect Source Parameters area2->cause3 cause4 MS Not Tuned/Calibrated area3->cause4 solution1 Prepare Fresh Samples Proper Storage cause1->solution1 solution2 Improve Chromatography Enhance Sample Cleanup cause2->solution2 solution3 Optimize Source Parameters (Gas Flow, Temperature) cause3->solution3 solution4 Tune and Calibrate MS cause4->solution4

Caption: A logical workflow for troubleshooting low or no signal in LC-MS/MS analysis.

References

  • A Comparative Guide to Validated Analytical Methods for 15(S)-Latanoprost Quantification. Benchchem.
  • 15-Keto latanoprost | 135646-98-9 | FK24777. Biosynth.
  • Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers. Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 15(S)-Latanoprost stability and degradation pathways. Benchchem.
  • 15-keto Latanoprost (CAS Number: 135646-98-9). Cayman Chemical.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. National Institutes of Health (NIH).
  • 15-Keto Latanoprost (CAS No- 135646-98-9). GLP Pharma Standards.
  • Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. PubMed.
  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. National Institutes of Health (NIH).
  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. ResearchGate.
  • Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. ResearchGate.
  • CAS 135646-98-9 15-Keto Latanoprost. BOC Sciences.
  • Method Development and Validation of Latanoprost by using RP-HPLC in Pharmaceutical Formulations. ResearchGate.
  • 15-KETO LATANOPROST | 135646-98-9. ChemicalBook.
  • 15-Keto Latanoprost | CAS 135646-98-9. LGC Standards.
  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).
  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. PubMed.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Are You Sure You Understand USP <621>? Chromatography Online.
  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. PubMed.
  • HPLC Troubleshooting Guide.
  • <621> CHROMATOGRAPHY.
  • High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI.
  • Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes. IOVS.
  • Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray | Request PDF. ResearchGate.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. PubMed.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool.
  • USP-NF 621 Chromatography | PDF. Scribd.
  • Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods. ResearchGate.

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Technical Support Center: Enhancing Chromatographic Resolution of 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of 15-Ketolatanoprost. As a critical related substance and active metabolite of Latanoprost, achieving robust and reproducible resolution of this compound is paramount for ensuring the quality, safety, and efficacy of ophthalmic drug products.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Troubleshooting Guide: A Logical Approach to Resolution Enhancement

Navigating chromatographic challenges requires a systematic approach. The following flowchart provides a step-by-step guide to diagnose and resolve common issues encountered during the analysis of this compound.

Troubleshooting_Workflow start Start: Poor Resolution of this compound check_system_suitability check_system_suitability start->check_system_suitability peak_tailing Issue: Peak Tailing check_system_suitability:f1->peak_tailing poor_efficiency Issue: Poor Efficiency / Broad Peaks check_system_suitability:f2->poor_efficiency inadequate_selectivity Issue: Inadequate Selectivity / Co-elution check_system_suitability:f3->inadequate_selectivity tailing_q1 Is mobile phase pH appropriate? peak_tailing->tailing_q1 efficiency_q1 Is the flow rate optimal? poor_efficiency->efficiency_q1 selectivity_q1 Modify Mobile Phase Strength inadequate_selectivity->selectivity_q1 selectivity_q2 Modify Mobile Phase Additives inadequate_selectivity->selectivity_q2 selectivity_q3 Change Stationary Phase inadequate_selectivity->selectivity_q3 selectivity_q4 Consider Temperature Effects inadequate_selectivity->selectivity_q4 tailing_a1_yes Yes tailing_q1->tailing_a1_yes tailing_a1_no No tailing_q1->tailing_a1_no tailing_q2 Is column overloaded? tailing_a1_yes->tailing_q2 tailing_s1 Adjust pH to suppress silanol interactions (e.g., pH 2.5-3.5 with TFA or phosphoric acid). tailing_a1_no->tailing_s1 end Resolution Achieved tailing_s1->end tailing_a2_yes Yes tailing_q2->tailing_a2_yes tailing_a2_no No tailing_q2->tailing_a2_no tailing_s2 Reduce sample concentration or injection volume. tailing_a2_yes->tailing_s2 tailing_q3 Consider secondary interactions with silica. tailing_a2_no->tailing_q3 tailing_s2->end tailing_s3 Use a column with base-deactivated silica or a different stationary phase (e.g., Cyano). tailing_q3->tailing_s3 tailing_s3->end efficiency_a1_yes Yes efficiency_q1->efficiency_a1_yes efficiency_a1_no No efficiency_q1->efficiency_a1_no efficiency_q2 Are there extra-column effects? efficiency_a1_yes->efficiency_q2 efficiency_s1 Perform a flow rate study (Van Deemter plot) to find the optimal linear velocity. efficiency_a1_no->efficiency_s1 efficiency_s1->end efficiency_a2_yes Yes efficiency_q2->efficiency_a2_yes efficiency_a2_no No efficiency_q2->efficiency_a2_no efficiency_s2 Minimize tubing length and diameter. Check for dead volumes in fittings. efficiency_a2_yes->efficiency_s2 efficiency_q3 Is the column degraded? efficiency_a2_no->efficiency_q3 efficiency_s2->end efficiency_a3_yes Yes efficiency_q3->efficiency_a3_yes efficiency_a3_no No efficiency_q3->efficiency_a3_no efficiency_s3 Replace the column. Implement a column cleaning protocol. efficiency_a3_yes->efficiency_s3 efficiency_a3_no->inadequate_selectivity efficiency_s3->end selectivity_s1 Adjust the ratio of organic solvent (e.g., Acetonitrile) to the aqueous phase. selectivity_q1->selectivity_s1 selectivity_s1->end selectivity_s2 Change the type or concentration of the acid modifier (e.g., TFA vs. Formic Acid). selectivity_q2->selectivity_s2 selectivity_s2->end selectivity_s3 Switch to a column with a different selectivity (e.g., Phenyl-Hexyl or Cyano phase). selectivity_q3->selectivity_s3 selectivity_s3->end selectivity_s4 Vary the column temperature (e.g., 25-40°C) to alter selectivity. selectivity_q4->selectivity_s4 selectivity_s4->end

Caption: Troubleshooting workflow for enhancing this compound resolution.

Frequently Asked Questions (FAQs)

Peak Shape and Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing for prostaglandin analogs like this compound is often multifactorial. Here’s a breakdown of the common causes and their solutions:

  • Secondary Silanol Interactions: The hydroxyl and ketone moieties in this compound can form secondary interactions with acidic silanol groups on the surface of silica-based stationary phases. This is a common cause of peak tailing.

    • Solution: Suppress the ionization of silanol groups by lowering the mobile phase pH. Using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid to maintain a pH between 2.5 and 3.5 is often effective.[2][3]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.

    • Solution: Systematically reduce the concentration of your sample or decrease the injection volume.

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or from the HPLC system itself can chelate with the analyte, causing tailing.

    • Solution: Use high-purity solvents and reagents. If contamination is suspected in the system, consider passivation. Using a column with highly inert silica can also mitigate this issue.

Q2: I'm observing peak fronting for this compound. What does this indicate?

A2: Peak fronting is less common than tailing but typically points to one of two issues:

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your mobile phase, the analyte band can spread unevenly at the column inlet.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[4]

  • Column Collapse: In rare cases, particularly with certain polymer-based columns or under extreme pH or temperature conditions, the stationary phase bed can collapse, leading to peak fronting.

    • Solution: Ensure your operating conditions are within the column manufacturer's recommended ranges. If you suspect column collapse, it will likely need to be replaced.

Resolution and Selectivity

Q3: I have poor resolution between this compound and Latanoprost. How can I improve their separation?

A3: Improving the resolution between these closely related compounds hinges on manipulating the selectivity (


) of your chromatographic system.
  • Mobile Phase Composition: The ratio of your organic modifier (typically acetonitrile) to the aqueous phase is a powerful tool for adjusting retention and selectivity.

    • Solution: Methodically vary the percentage of acetonitrile in your mobile phase. A lower percentage will generally increase retention times and may improve resolution. A shallow gradient can also be very effective in separating closely eluting peaks.[5]

  • Stationary Phase Chemistry: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to significant changes in selectivity.

    • Solution: If adjusting the mobile phase is insufficient, try a column with a different stationary phase. A cyano (CN) or phenyl-hexyl phase can offer alternative selectivities for prostaglandin analogs due to different interaction mechanisms (dipole-dipole and

      
      -
      
      
      
      interactions, respectively).[6][7] Some methods have successfully used a combination of chiral and cyano columns to resolve multiple isomers and related substances.[6]
  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics, which can alter selectivity.

    • Solution: Evaluate the separation at different temperatures (e.g., in 5°C increments from 25°C to 40°C). Be aware that the elution order of closely related compounds can sometimes reverse with changes in temperature.

Q4: I'm struggling with co-elution of this compound and Latanoprost Acid, especially in forced degradation samples. What's the best approach?

A4: Latanoprost acid is a primary degradant, and its separation from other related substances is critical for a stability-indicating method.[8]

  • pH Control: The ionization state of Latanoprost acid is highly dependent on the mobile phase pH. At a pH well below its pKa (~4.6), it will be in its neutral form and more retained on a reversed-phase column.

    • Solution: Ensure your mobile phase pH is low and stable, ideally around 2.5-3.0. This will maximize the retention of Latanoprost acid and improve its separation from the less acidic this compound.[5]

  • Gradient Optimization: A well-designed gradient is crucial for separating compounds with different polarities, as is the case here.

    • Solution: Start with a lower percentage of organic solvent to retain Latanoprost acid, then implement a shallow gradient to elute the compounds in order of increasing hydrophobicity. This should provide sufficient separation between the more polar Latanoprost acid and the more retained this compound and Latanoprost.

Sensitivity and Detection

Q5: The concentration of this compound in my sample is very low, and I'm having trouble getting a good signal-to-noise ratio. How can I improve sensitivity?

A5: Enhancing sensitivity for low-level impurities requires a multi-faceted approach:

  • Wavelength Selection: Latanoprost and its analogs lack a strong chromophore, making UV detection challenging.

    • Solution: Detection is typically performed at a low wavelength, around 205-210 nm, to maximize the signal.[2][9] Ensure your mobile phase components are UV-transparent at this wavelength.

  • Injection Volume and Sample Preparation: A higher injection volume can increase the signal, but be mindful of potential peak distortion.

    • Solution: If your current method uses a small injection volume (e.g., 5 µL), try increasing it to 20 µL or even higher, provided the peak shape remains acceptable.[7] Sample preparation techniques like solid-phase extraction (SPE) can be used to concentrate the analytes before injection.

  • Advanced Detection Techniques: For very low-level quantification, UV detection may not be sufficient.

    • Solution: Consider using mass spectrometry (LC-MS). An MS detector offers significantly higher sensitivity and specificity, allowing for confident identification and quantification of trace-level impurities like this compound.[6][9]

Experimental Protocols

The following protocols provide starting points for method development and optimization. They should be adapted and validated for your specific instrumentation and application.

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is a general-purpose starting point for separating this compound from Latanoprost and Latanoprost Acid.

1. Instrumentation and Materials:

  • HPLC or UPLC system with a UV/PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]

  • Reference standards for Latanoprost, this compound, and Latanoprost Acid.

  • Acetonitrile (HPLC grade).

  • Purified water (18 MΩ·cm).

  • Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol interactions and ensures acidic analytes are in their neutral form for better retention.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency at low wavelengths.
Gradient Program 0-2 min: 30% B2-15 min: 30-70% B15-16 min: 70-30% B16-20 min: 30% BA shallow gradient is often necessary to resolve closely related prostaglandin analogs.
Flow Rate 1.0 mL/minA typical starting flow rate for a 4.6 mm ID column. Optimize for best efficiency.
Column Temperature 30°CProvides good efficiency and reproducibility. Can be adjusted to fine-tune selectivity.
Detection Wavelength 210 nmMaximizes absorbance for prostaglandin analogs which lack a strong chromophore.[9]
Injection Volume 10 µLA good starting point to avoid column overload. Can be adjusted based on sample concentration.

3. Sample Preparation:

  • Accurately weigh and dissolve reference standards in a suitable solvent, such as acetonitrile or methanol, to prepare stock solutions.

  • Dilute the stock solutions with the initial mobile phase composition (70:30 Mobile Phase A:B) to the desired working concentration.

  • For formulated products, a suitable extraction and clean-up procedure may be necessary.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to demonstrate the stability-indicating capability of your method.[10][11]

Forced_Degradation_Workflow cluster_stress Stress Conditions start Latanoprost Sample (in solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C, solid/solution) start->thermal photo Photolytic (ICH Q1B conditions) start->photo analysis Analyze Stressed Samples by HPLC/UPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results Peak Purity (PDA) Mass Balance Identify Degradants (MS) analysis->evaluation conclusion Method is Stability-Indicating evaluation->conclusion

Caption: Workflow for a forced degradation study of Latanoprost.

Key Considerations for Forced Degradation:

  • Target Degradation: Aim for 5-20% degradation of the parent drug to ensure that the primary degradation pathways are observed without generating excessive secondary products.[10]

  • Oxidative Stress: Pay close attention to the oxidative stress condition, as this is a known pathway for the formation of this compound.[6][8]

  • Mass Balance: Ensure that the sum of the assay of the parent drug and the impurities is close to 100% of the initial concentration to account for all major components.

By applying the principles and protocols outlined in this technical support center, you will be well-equipped to overcome the challenges associated with enhancing the chromatographic resolution of this compound, leading to more accurate and reliable analytical results.

References

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. Available from: [Link]

  • Simple, fast, and sensitive isocratic high-performance liquid chromatography method for the quantification of latanoprost. AKJournals. Available from: [Link]

  • Practical Approaches to Overcome the Challenges of Comprehensive Two-Dimensional Liquid Chromatography. LCGC International. Available from: [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available from: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

  • Method for determining impurities in latanoprost eye drops. Google Patents.
  • Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. ResearchGate. Available from: [Link]

  • Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. ResearchGate. Available from: [Link]

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. National Institutes of Health (NIH). Available from: [Link]

  • Chromatogram obtained from latanoprost spiked with impurities I and II. ResearchGate. Available from: [Link]

  • (PDF) Simple, Fast, and Sensitive Isocratic High-Performance Liquid Chromatography Method for the Quantification of Latanoprost. ResearchGate. Available from: [Link]

  • Simultaneous RP HPLC determination of Latanoprost and Timolol Maleate in combined pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 15-Keto Latanoprost | CAS No- 135646-98-9. GLP Pharma Standards. Available from: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. Available from: [Link]

  • Why it matters and how to get good peak shape. Waters. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • Typical chromatograms recorded during forced degradation studies. All... ResearchGate. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. Available from: [Link]

  • Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. MDPI. Available from: [Link]

  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. PubMed. Available from: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. Available from: [Link]

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Validation & Comparative

comparative efficacy of 15-Ketolatanoprost and latanoprost in lowering IOP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Latanoprost is the established clinical standard (prodrug), while 15-Ketolatanoprost is a biologically active metabolite with unexpectedly high potency.

This guide analyzes the comparative efficacy of Latanoprost (the isopropyl ester prodrug) and its downstream metabolite, This compound (15-keto-latanoprost).[1] While Latanoprost is widely recognized as a high-affinity FP receptor agonist after hydrolysis to latanoprost acid, this compound has historically been viewed merely as a degradation product formed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Critical Insight: Contrary to the dogma that 15-keto metabolites are inactive, experimental data in primate models demonstrates that This compound is equipotent or superior to Latanoprost at lowering intraocular pressure (IOP) at lower concentrations (0.001% vs 0.005%).[1][2] This suggests a distinct or complementary mechanism of action, potentially involving non-canonical pathways similar to unoprostone (BK channel activation).

Mechanistic Profiling & Pharmacology[3]

Latanoprost (The Standard)[4][5]
  • Nature: Prostaglandin F2

    
     analogue (Prodrug).[2][3]
    
  • Activation: Hydrolyzed by corneal esterases to Latanoprost Acid (active free acid).[4]

  • Primary Target: Prostaglandin F (FP) Receptor (

    
     nM).[5]
    
  • Mechanism:

    • Binds FP receptor on ciliary muscle cells.[4][6][5]

    • Activates

      
       protein signaling.
      
    • Induces Calcium (

      
      ) mobilization and PKC activation.
      
    • Upregulates Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9.

    • Outcome: Remodeling of the extracellular matrix (ECM) increases uveoscleral outflow .

This compound (The Challenger)
  • Nature: Oxidized metabolite of Latanoprost Acid.[7][8]

  • Formation: Catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which is highly expressed in the cornea and ocular tissues.

  • Target Profile:

    • FP Receptor: Retains agonist activity but with altered affinity kinetics compared to the 15-hydroxyl parent.[1][2]

    • Alternative Pathways: Evidence suggests similarity to isopropyl unoprostone (a 15-keto analogue), implicating Maxi-K (BK) Potassium Channels . Activation leads to membrane hyperpolarization and relaxation of trabecular meshwork/ciliary muscle cells, independent of MMP remodeling.

  • Outcome: Rapid reduction in IOP, potentially with a faster onset or distinct temporal profile compared to the parent drug.[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the conversion of the prodrug to its active forms and subsequent metabolism.

MetabolicPathway cluster_eye Ocular Tissue (Cornea/Ciliary Body) Latanoprost Latanoprost (Prodrug - Isopropyl Ester) LatAcid Latanoprost Acid (Active Agonist) Latanoprost->LatAcid Corneal Esterases (Hydrolysis) KetoLat 15-Keto Latanoprost (Active Metabolite) LatAcid->KetoLat 15-PGDH (Oxidation in Cornea/Iris) BetaOx 1,2-dinor / 1,2,3,4-tetranor (Inactive Metabolites) LatAcid->BetaOx Beta-Oxidation KetoLat->BetaOx Beta-Oxidation (Systemic Clearance)

Figure 1: Metabolic conversion of Latanoprost.[4][7][8][9] Note the critical role of 15-PGDH in generating the 15-keto metabolite within ocular tissues.

Comparative Efficacy Data

The following data is derived from controlled studies in cynomolgus monkeys with laser-induced unilateral glaucoma. This model is the gold standard for predicting human ocular hypotensive efficacy.

Dose-Response Comparison

Study Parameters:

  • Subject: Cynomolgus monkeys (Laser-induced glaucoma).

  • Regimen: Once-daily topical administration for 5 days.

  • Measurement: IOP reduction from baseline (mm Hg).

ParameterLatanoprost (0.005%)This compound (0.001%)This compound (0.01%)
Concentration 50 µg/mL10 µg/mL100 µg/mL
Max IOP Reduction 6.6 ± 0.6 mm Hg (20%)7.6 ± 0.6 mm Hg (23%)6.3 ± 0.4 mm Hg (18%)
Duration of Action > 24 Hours> 24 Hours> 24 Hours
Potency Ratio 1.0 (Reference)~5.0x More Potent Plateau Effect

Key Finding: this compound at 0.001% achieved a greater maximum IOP reduction (7.6 mm Hg) than the standard clinical dose of Latanoprost 0.005% (6.6 mm Hg).[1][2][10] This indicates that the metabolite is not only active but exhibits a 5-fold higher potency on a concentration basis in this model.

Signaling Pathway Divergence

While Latanoprost relies heavily on MMP induction (slow onset, long duration), this compound's profile suggests immediate ion channel modulation.

SignalingMechanism FP_Rec FP Receptor (Gq-Coupled) Gq Gq Protein FP_Rec->Gq BK_Chan BK (Maxi-K) Channel (Ion Channel) HyperPol Membrane Hyperpolarization BK_Chan->HyperPol LatAcid Latanoprost Acid LatAcid->FP_Rec KetoLat 15-Keto Latanoprost KetoLat->FP_Rec Partial Agonist? KetoLat->BK_Chan Primary Mechanism? Ca Intracellular Ca2+ Gq->Ca PKC PKC Activation Ca->PKC MMP MMP-1, MMP-9 (ECM Remodeling) PKC->MMP Outflow Increased Uveoscleral Outflow MMP->Outflow Relax Cellular Relaxation (TM/Ciliary Muscle) HyperPol->Relax Relax->Outflow

Figure 2: Divergent signaling pathways. Latanoprost Acid primarily drives ECM remodeling via FP receptors, while 15-Keto Latanoprost may recruit BK channels to induce direct cellular relaxation.

Experimental Protocols

To validate these findings in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Primate Laser-Induced Glaucoma Model

This protocol validates the in vivo efficacy cited in Section 3.

Objective: Quantify IOP lowering efficacy of 15-keto metabolite vs parent.

  • Model Induction:

    • Anesthetize Cynomolgus monkeys (Macaca fascicularis) with ketamine/xylazine.

    • Perform Argon laser trabeculoplasty on the mid-trabecular meshwork of one eye to induce sustained IOP elevation (>25 mm Hg).

    • Allow 2-4 weeks for IOP stabilization.

  • Dosing Regimen:

    • Group 1: Vehicle Control (buffer only).

    • Group 2: Latanoprost 0.005% (30 µL topical drop).[1][2][10]

    • Group 3: this compound 0.001% (30 µL topical drop).

    • Note: Administer once daily at 09:00 AM for 5 consecutive days.

  • IOP Measurement (Self-Validating Step):

    • Use a calibrated pneumatonometer.

    • Measure IOP at baseline (Day 1, pre-dose) and at 1, 3, and 6 hours post-dose.

    • Validation: Measure the contralateral (untreated) eye simultaneously. If the contralateral eye shows >2 mm Hg fluctuation, discard the timepoint (systemic error).

  • Data Analysis:

    • Calculate

      
      .
      
    • Compare Area Under the Curve (AUC) for Day 1 vs Day 5 to assess tachyphylaxis.

Protocol B: In Vitro FP Receptor Functional Assay

This protocol determines if the metabolite acts via the classical FP receptor.

Objective: Compare agonist potency (


) via Calcium mobilization.
  • Cell Line: HEK-293 cells stably transfected with human recombinant FP receptor.

  • Dye Loading: Incubate cells with Fura-2/AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Basal Check: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish stable baseline.

  • Agonist Challenge:

    • Inject Latanoprost Acid (1 nM - 10 µM).

    • Inject this compound (1 nM - 10 µM).

  • Readout: Record peak intracellular

    
     flux.
    
  • Validation: Pre-treat a subset of wells with AL-8810 (specific FP receptor antagonist).

    • Result Logic: If AL-8810 blocks this compound activity, the mechanism is FP-dependent. If activity persists, the mechanism involves non-FP targets (e.g., BK channels).

References

  • Wang, R. F., et al. (2007).[10] Effect of 15-Keto Latanoprost on Intraocular Pressure and Aqueous Humor Dynamics in Monkey Eyes.[1][2][3][10] Investigative Ophthalmology & Visual Science, 48(9), 4143-4147. Link

  • Sjöquist, B., et al. (1999). Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye.[9] Arzneimittelforschung, 49(3), 234-239. Link

  • Sharif, N. A., et al. (2003).[5] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[5] Link

  • Resul, B., et al. (1993). Structure-activity relationships of prostaglandin analogues as ocular hypotensive agents. Survey of Ophthalmology, 41(Suppl 2), S47-S52. Link

Sources

Comparative Guide: Cross-Validation of Analytical Methods for 15-Ketolatanoprost

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of analytical methodologies for 15-Ketolatanoprost , a critical degradation product of Latanoprost in ophthalmic formulations and a key downstream metabolite in biological systems. We analyze the performance of UHPLC-PDA (Stability/QC focus) versus LC-MS/MS (Bioanalytical focus), providing a framework for cross-validation when bridging data between quality control and pharmacokinetic (PK) domains.

Introduction: The Analytical Duality

This compound presents a unique analytical challenge because it exists in two distinct regulatory contexts, each requiring different validation thresholds:

  • Pharmaceutical Impurity (CMC): In ophthalmic solutions (e.g., Xalatan® generics), this compound is an oxidative degradation product.[1][2] The analytical requirement here is specificity —the ability to chromatographically resolve the 15-keto impurity from the parent drug, the 15(S)-epimer, and the 5,6-trans isomer.[3]

  • Pharmacokinetic Metabolite (Bioanalysis): In plasma or aqueous humor, Latanoprost is rapidly hydrolyzed to Latanoprost acid, which is then oxidized to 15-keto latanoprost acid.[1] The analytical requirement here is sensitivity , often requiring Limits of Quantitation (LOQ) in the picogram (pg/mL) range.

This guide defines the protocols to validate and cross-reference these methods, ensuring data integrity across the drug development lifecycle.

Method A: UHPLC-PDA (Stability-Indicating)

The Gold Standard for Quality Control and Forced Degradation Studies.[1]

Mechanistic Rationale

Ultraviolet (UV) detection, specifically with a Photodiode Array (PDA), is preferred for routine QC due to its robustness.[1] However, Latanoprost and its derivatives lack strong chromophores, relying on the weak absorbance of the double bond at 210 nm . This necessitates high-purity solvents to minimize baseline noise.

Representative Performance Metrics
ParameterValueNotes
Linearity Range 0.5 – 50 µg/mLSuitable for % impurity calculation relative to label claim.
LOD ~0.05 µg/mLSufficient for identifying impurities >0.1% threshold.[1]
Specificity Resolution > 1.5Critical separation between 15-keto and 5,6-trans isomers.
Precision (RSD) < 2.0%High repeatability due to high concentration analysis.[1]

Method B: LC-MS/MS (Bioanalytical)

The Gold Standard for Biological Matrices (Plasma/Aqueous Humor).

Mechanistic Rationale

Mass spectrometry bypasses the weak UV absorbance issue by ionizing the molecule. Negative electrospray ionization (ESI-) is typically favored for prostaglandin-like structures due to the carboxylic acid moiety (in the acid form) or adduct formation (in the ester form). Multiple Reaction Monitoring (MRM) provides the necessary selectivity in complex biological matrices.

Representative Performance Metrics
ParameterValueNotes
Linearity Range 10 – 5000 pg/mLCovers the rapid clearance PK profile.[1]
LOD ~2–5 pg/mL~10,000x more sensitive than UV.[1]
Matrix Effect ± 15%Requires stable isotope labeled internal standards (SIL-IS).
Precision (RSD) < 15%Acceptable limit for bioanalytical guidelines (FDA M10).[1]

Cross-Validation Study: Bridging the Gap

When transitioning from formulation stability (high conc.) to animal toxicology (low conc.), or when validating a new method against an established one, cross-validation is mandatory.[1]

The Comparative Data Table

The following table synthesizes experimental expectations when analyzing the same spiked control samples using both methods to establish correlation.

FeatureUHPLC-PDA (Method A)LC-MS/MS (Method B)[1]Cross-Validation Verdict
Analyte Form 15-keto Latanoprost (Ester)15-keto Latanoprost (Acid/Ester)Correction Factor Required: MS detects ionized species; UV detects chromophores.[1] Correlation is non-linear at low concentrations.
Sample Volume 10–20 µL (Direct Injection)50–100 µL (Requires Extraction)Pre-treatment Bias: LLE/SPE recovery in Method B must be normalized against Method A's direct injection.
Selectivity Physical separation (Time)Mass filtration (m/z)False Positives: Method A may identify co-eluting peaks as 15-keto; Method B confirms identity via fragmentation.[1]
Throughput 15–30 min/run5–8 min/runMethod B is preferred for high-throughput clinical batches.[1]
Statistical Validation Criteria

To validate Method B using Method A as the reference (or vice versa for high-concentration samples):

  • Bland-Altman Analysis: Plot the difference between methods against the mean. 95% of differences must lie within ±1.96 SD.

  • Passing-Bablok Regression: Preferred over linear regression as it assumes error in both methods.[1] Slope should not significantly deviate from 1 (confidence interval includes 1).

  • Incurred Sample Reanalysis (ISR): For bioanalysis, 10% of samples are re-analyzed. Difference must be within 20%.

Experimental Protocols

Protocol A: UHPLC-PDA for Impurity Profiling

Objective: Separate this compound from Latanoprost and isomers.[1]

  • Column: C18 (e.g., Acquity BEH or Zorbax Eclipse), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 40% B

    • 10 min: 60% B

    • 15 min: 90% B (Wash)

    • 15.1 min: 40% B (Re-equilibrate)

  • Detection: UV at 210 nm.

  • System Suitability: Resolution (Rs) between Latanoprost and 15-keto > 1.5.[1]

Protocol B: LC-MS/MS for Plasma PK

Objective: Quantify trace levels of 15-keto metabolite.

  • Sample Prep (LLE):

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (Latanoprost-d4).

    • Acidify with 100 µL 0.1% Formic Acid.

    • Extract with 1 mL Methyl tert-butyl ether (MTBE). Vortex 5 min, Centrifuge, Evaporate, Reconstitute.

  • Column: C18, 1.7 µm.

  • Mobile Phase: 5 mM Ammonium Formate (aq) / Acetonitrile (Gradient).

  • MS Settings (ESI Negative):

    • Transition (Quantifier): m/z 389.5

      
       327.3 (Loss of CO2 + H2O for acid form).
      
    • Transition (Qualifier): m/z 389.5

      
       291.3.
      
    • Collision Energy: Optimized per instrument (approx. 20-30 eV).[1]

Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher in selecting the correct validation path based on the sample origin.

ValidationWorkflow Start Sample Origin Formulation Ophthalmic Solution (High Conc.) Start->Formulation BioMatrix Plasma / Aqueous Humor (Trace Conc.) Start->BioMatrix MethodA Method A: UHPLC-UV (Limit: ~0.05 µg/mL) Formulation->MethodA MethodB Method B: LC-MS/MS (Limit: ~5 pg/mL) BioMatrix->MethodB ValidationA Validation Criteria: Specificity (Isomers) Degradation Profiling MethodA->ValidationA ValidationB Validation Criteria: Matrix Effect Sensitivity (LOD/LOQ) MethodB->ValidationB CrossVal CROSS-VALIDATION (Bridging Study) ValidationA->CrossVal If bridging to tox data ValidationB->CrossVal If verifying stability samples

Caption: Decision tree for selecting and bridging analytical methods based on sample matrix and concentration requirements.

Diagram 2: Cross-Validation Logic (Bland-Altman Approach)

A visualization of how to statistically compare the two methods.[1]

CrossValLogic Samples Spiked QC Samples (Range: 1 - 50 ng/mL) RunA Analyze via UHPLC-UV Samples->RunA RunB Analyze via LC-MS/MS Samples->RunB Calc Calculate % Difference ((A - B) / Mean) * 100 RunA->Calc RunB->Calc Decision Is Diff < 20%? Calc->Decision Pass Methods Equivalent (Valid for Bridge) Decision->Pass Yes Fail Investigate Bias (Matrix Effect / Specificity) Decision->Fail No

Caption: Workflow for establishing statistical equivalence between UV and MS methods during cross-validation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3] (2005).[4][5][6] Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[7][8] (2022). Link

  • Szeląg, A. et al. Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. ResearchGate (2025).[1][3][5] Link

  • BenchChem Technical Support. Forced Degradation Studies of Latanoprost and Its Isomers. (2025).[3][4][5][9] Link

  • Prasanna, S.J. et al.Stability indicating RP-HPLC method for the determination of Latanoprost in ophthalmic formulations. Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Head-to-Head Comparison of 15-Ketolatanoprost and Travoprost Metabolite for Ocular Hypotensive Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in ophthalmology, particularly those focused on glaucoma therapeutics, the nuanced differences between prostaglandin F2α (PGF2α) analogs are of paramount importance. These compounds have revolutionized the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This guide provides a detailed head-to-head comparison of two key molecules: 15-Ketolatanoprost, an active metabolite of the widely prescribed latanoprost, and travoprost free acid, the active form of travoprost. This analysis is grounded in experimental data to elucidate their respective pharmacological profiles at the prostaglandin F (FP) receptor, the primary target for this class of drugs.

Introduction to the Analogs: Structure and Function

Both this compound and travoprost free acid are potent agonists of the FP receptor, a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2]

This compound is a biologically active metabolite of latanoprost.[3] Following topical administration of latanoprost, the parent isopropyl ester prodrug is hydrolyzed by corneal esterases to latanoprost acid, which is then further metabolized in the eye to this compound.[3] Its contribution to the overall IOP-lowering effect of latanoprost is a subject of ongoing research.

Travoprost free acid is the active metabolite of travoprost, another isopropyl ester prodrug.[4] Similar to latanoprost, travoprost is rapidly hydrolyzed to its free acid form upon ocular administration.[4] Travoprost is recognized for its high potency and selectivity for the FP receptor.

Comparative Analysis of Receptor Binding and Functional Potency

The cornerstone of a comparative pharmacological assessment lies in the quantitative analysis of a drug's interaction with its target receptor. This is primarily defined by its binding affinity (Ki) and its functional potency (EC50).

ParameterThis compoundTravoprost Free Acid
FP Receptor Binding Affinity (Ki) Data not readily available in public literature.35 ± 5 nM[5]
FP Receptor Functional Potency (EC50) Data not readily available in public literature.1.4 nM (Human Ciliary Muscle Cells)[5]3.6 nM (Human Trabecular Meshwork Cells)[5]3.2 ± 0.6 nM (Cloned Human Ciliary Body FP Receptor)[4]

Analysis:

The available data clearly positions travoprost free acid as a high-affinity and exceptionally potent agonist at the human FP receptor. A lower Ki value indicates a stronger binding affinity, and the nanomolar EC50 values demonstrate that very low concentrations are required to elicit a half-maximal functional response in relevant ocular cell types.[4][5]

For This compound , while direct Ki and EC50 values are not prominently reported in the accessible scientific literature, its biological activity is established. Studies have shown that intraocular administration of 15-keto latanoprost reduces intraocular pressure in cynomolgus monkeys, indicating its efficacy as an FP receptor agonist in a relevant preclinical model.[6] The lack of specific in vitro binding and potency data in the public domain presents a gap in a direct quantitative comparison with travoprost free acid.

In Vivo Efficacy in Preclinical Glaucoma Models

Preclinical animal models of glaucoma are indispensable for evaluating the IOP-lowering efficacy of novel and existing compounds. The laser-induced ocular hypertension model in non-human primates is a well-established and clinically relevant model.

In a study utilizing cynomolgus monkeys with laser-induced glaucoma, topical administration of this compound demonstrated a significant reduction in IOP.[6] This provides in vivo evidence of its therapeutic potential.

Similarly, travoprost has been extensively studied in various animal models and has consistently shown robust IOP-lowering effects. Its high affinity and potency at the FP receptor translate to significant efficacy in reducing ocular hypertension in these models.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effect of both this compound and travoprost free acid is mediated through the activation of the FP receptor and its downstream signaling cascade.

Prostaglandin F2α Receptor Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a_Analog PGF2α Analog (this compound or Travoprost Free Acid) FP_Receptor FP Receptor (GPCR) PGF2a_Analog->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Target Proteins Uveoscleral_Outflow Increased Uveoscleral Outflow Downstream->Uveoscleral_Outflow Leads to

Caption: Signaling pathway of PGF2α analogs via the FP receptor.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes Expressing FP Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-PGF2α) Radioligand->Incubation Test_Compound Test Compound (this compound or Travoprost Free Acid) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Wash Wash Filters to Remove Non-specific Binding Filtration->Wash Scintillation Scintillation Counting to Quantify Bound Radioligand Wash->Scintillation Data_Analysis Data Analysis to Determine IC50 and Ki Scintillation->Data_Analysis

Sources

Navigating the Prostanoid Receptor Landscape: A Comparative Analysis of 15-Ketolatanoprost's Binding Profile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the binding of 15-Ketolatanoprost to prostaglandin receptors, contextualized by the well-established profile of its parent compound, latanoprost. As a key metabolite, understanding the receptor interaction of this compound is crucial for a comprehensive grasp of latanoprost's therapeutic effect and potential off-target activities.

Latanoprost is a prostaglandin F2α analogue that has become a cornerstone in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action is the reduction of intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] This is achieved through its activity as a selective agonist of the prostaglandin F (FP) receptor.[2] Latanoprost is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] Further metabolism in the eye and systemically leads to the formation of several metabolites, including this compound.[3] This guide delves into the receptor binding characteristics of this important metabolite.

The Prostaglandin Receptor Superfamily: A Brief Overview

Prostaglandins are a class of lipid compounds derived from fatty acids that mediate a wide array of physiological and pathological processes. Their effects are transduced by a family of G-protein coupled receptors known as prostanoid receptors. This family is broadly classified into five main types based on their sensitivity to their primary endogenous ligands:

  • DP receptors (for Prostaglandin D2)

  • EP receptors (for Prostaglandin E2), which are further subdivided into EP1, EP2, EP3, and EP4 subtypes.

  • FP receptors (for Prostaglandin F2α)

  • IP receptors (for Prostacyclin, PGI2)

  • TP receptors (for Thromboxane A2)

Each of these receptor types couples to distinct intracellular signaling pathways, leading to a variety of cellular responses.

Comparative Analysis of Receptor Binding: Latanoprost Acid vs. This compound

Latanoprost acid is a potent and highly selective agonist for the FP receptor.[4] In ligand binding studies using bovine corpus luteum cell membranes, the dissociation constant (Kd) for the FP receptor for latanoprost was found to be 2.8 nM, identical to that of the endogenous ligand PGF2α.[4] Its affinity for other prostanoid receptors is significantly lower.

This compound is an active metabolite of latanoprost.[5] Studies in monkeys have shown that this compound is effective at lowering IOP; a 0.001% solution of this compound was found to be equivalent to, and at some time points, more potent than a 0.005% solution of latanoprost.[6] This potent IOP-lowering effect strongly suggests that this compound is also an agonist at the FP receptor.[5] The lack of IOP reduction by latanoprost in FP receptor knockout mice further underscores the critical role of this receptor in the therapeutic action of latanoprost and its active metabolites.[7]

The table below summarizes the known and inferred binding characteristics.

CompoundFP ReceptorEP1 ReceptorEP3 ReceptorOther Prostanoid Receptors (EP2, EP4, DP, IP, TP)
Latanoprost Acid High affinity agonist (Kd = 2.8 nM)[4]Exhibits some agonist activity[8]Exhibits some agonist activity[8]Very low to negligible affinity/activity
This compound Inferred potent agonist activity (based on IOP reduction)[5][6]UndeterminedUndeterminedUndetermined

The modification at the 15-position (a hydroxyl group in latanoprost, a keto group in this compound) is a critical determinant of receptor interaction. Structure-activity relationship studies of various prostanoids have shown that modifications to the omega-chain can significantly alter both the potency and the receptor selectivity profile.[9] While the IOP-lowering data for this compound points to significant FP receptor agonism, the lack of a comprehensive binding profile means that potential interactions with other prostanoid receptors cannot be ruled out. Further research is required to fully characterize the selectivity of this compound.

Prostaglandin FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like latanoprost acid or this compound initiates a well-defined intracellular signaling cascade. The FP receptor is coupled to the Gq/11 G-protein.[1] Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in mediating the downstream effects of FP receptor activation, which in the eye includes the remodeling of the extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow.[1]

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP_Receptor FP Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Latanoprost Acid or This compound Ligand->FP_Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Increased Uveoscleral Outflow Ca_release->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Experimental Methodologies for Determining Receptor Binding

The affinity of a compound for a receptor is typically determined using a competitive radioligand binding assay. The functional consequence of this binding (i.e., whether the compound is an agonist or antagonist) is then assessed using a functional assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor. The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Protocol:

  • Cell Membrane Preparation:

    • Culture cells engineered to express a high level of the target prostaglandin receptor (e.g., HEK293 cells expressing the human FP receptor).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer. The protein concentration of the membrane preparation should be determined using a standard method like the Bradford assay.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-PGF2α for the FP receptor).

    • Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand to a separate set of wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • The concentration of the competitor that displaces 50% of the radioligand (the IC50) is determined from this curve.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10]

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis A Radiolabeled Ligand ([³H]-PGF₂α) D Incubate to Reach Equilibrium A->D B Unlabeled Competitor (this compound) B->D C Cell Membranes with FP Receptors C->D E Rapid Filtration D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Generate Dose-Response Curve G->H I Determine IC₅₀ H->I J Calculate Kᵢ using Cheng-Prusoff Equation I->J

Caption: Competitive Radioligand Binding Assay Workflow.

Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium that occurs upon the activation of Gq-coupled receptors like the FP receptor. It is used to determine the potency (EC50) and efficacy of an agonist.

Protocol:

  • Cell Preparation:

    • Plate cells expressing the target receptor (e.g., HEK293-FP) in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye will increase its fluorescence intensity upon binding to calcium.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Add increasing concentrations of the test compound (e.g., this compound) to the wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence intensity as a function of the log of the agonist concentration.

    • The concentration of the agonist that produces 50% of the maximal response (the EC50) is determined from this curve.

Conclusion

The available evidence strongly indicates that this compound is a biologically active metabolite of latanoprost that contributes to its IOP-lowering effect through agonism at the FP receptor. In vivo studies in monkeys suggest it is a highly potent compound. However, a comprehensive in vitro binding profile of this compound across the full panel of prostanoid receptors has not been published. Such data would be invaluable for a more complete understanding of its selectivity and potential for off-target effects. Further research, specifically head-to-head competitive binding assays against a full panel of prostaglandin receptors, is necessary to fully elucidate the pharmacological profile of this important metabolite.

References

  • Crowston, J. G., Lindsey, J. D., Aihara, M., & Weinreb, R. N. (2004). Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor. Investigative Ophthalmology & Visual Science, 45(10), 3555–3559. [Link]

  • Matsumoto, K., et al. (1996). [Pharmacological profiles of latanoprost (Xalatan), a novel anti-glaucoma drug]. Nippon Yakurigaku Zasshi, 108(5), 293-303. [Link]

  • Mishra, A., et al. (2021). Prostanoid receptor agonists for glaucoma treatment. Japanese Journal of Ophthalmology, 65(4), 437-448. [Link]

  • Patel, S. S., & Spencer, C. M. (1996). Latanoprost: a review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension. Drugs & Aging, 9(5), 363-378. [Link]

  • Resul, B., et al. (1993). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Survey of Ophthalmology, 38(Suppl), S69-S77. [Link]

  • Wang, R. F., et al. (2007). Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes. Investigative Ophthalmology & Visual Science, 48(9), 4168-4174. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Stjernschantz, J. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan: the Proctor lecture. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. [Link]

  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]

  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 79(4), 1193-1226. [Link]

Sources

Illuminating the Shadows: A Comparative Guide to Confirming the Structure of 15-Ketolatanoprost Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. Latanoprost, a prostaglandin F2α analog widely used in the treatment of glaucoma, is known to degrade under various stress conditions. One of its critical degradation products is 15-Ketolatanoprost, formed through the oxidation of the C-15 hydroxyl group.[1][2] The accurate identification and quantification of this and other degradation products are crucial for guaranteeing the safety and efficacy of latanoprost-containing formulations.[1]

This guide provides an in-depth comparison of analytical methodologies for confirming the structure of this compound and other related degradation products. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Degradation Landscape of Latanoprost

Latanoprost is susceptible to degradation through several pathways, including hydrolysis, oxidation, and isomerization.[2] Forced degradation studies, which subject the drug substance to harsh conditions such as extreme pH, oxidative stress, heat, and light, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4]

The primary degradation pathways for latanoprost are illustrated below:

Latanoprost Degradation Pathways Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Ketolatanoprost This compound Latanoprost->Ketolatanoprost Oxidation Trans_Latanoprost 5,6-trans-Latanoprost Latanoprost->Trans_Latanoprost Isomerization (Light/Heat) Epi_Latanoprost 15(S)-Latanoprost Latanoprost->Epi_Latanoprost Epimerization

Caption: Major degradation pathways of latanoprost under stress conditions.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for identifying and quantifying this compound and other degradation products depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.[5] Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the definitive structural elucidation of isolated impurities.

FeatureHPLC-UVLC-MS/MSNMR Spectroscopy
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Provides detailed structural information based on nuclear spin properties.
Sensitivity Lower, typically in the µg/mL range.[6]Higher, can detect impurities at the ng/mL or even pg/mL level.[7]Lower sensitivity, typically requires isolated and purified samples.
Selectivity Good, but co-eluting compounds with similar UV spectra can interfere.Excellent, provides molecular weight and fragmentation data for high confidence identification.[5]Unparalleled for structural isomer differentiation.
Quantitative Performance Good linearity and precision for known impurities with reference standards.[1]Excellent for quantification, especially for trace-level impurities.Primarily used for qualitative structural elucidation, though quantitative NMR (qNMR) is possible.
Cost & Complexity Relatively lower cost and complexity.Higher cost and complexity, requires specialized expertise.High initial investment and requires highly skilled operators.
Application Routine quality control, quantification of major degradation products.Impurity identification, quantification of trace impurities, structural confirmation.Definitive structure elucidation of unknown degradation products.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of results, the following protocols are designed as self-validating systems.

Forced Degradation Studies

The objective of forced degradation is to generate a representative sample of degradation products to develop and validate a stability-indicating method.[4]

Protocol:

  • Preparation of Latanoprost Stock Solution: Prepare a stock solution of latanoprost in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the latanoprost stock solution with 0.1 M hydrochloric acid and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.[2]

  • Base Hydrolysis: Mix the latanoprost stock solution with 0.1 M sodium hydroxide and keep at room temperature for 2 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Treat the latanoprost stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid latanoprost drug substance or a solution to dry heat at a temperature above the recommended storage condition (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the latanoprost solution to a combination of visible and UV light in a photostability chamber. The exposure should be sufficient to demonstrate the photostability of the drug.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by HPLC-UV / LC-MS/MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API Latanoprost API/Formulation API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Identification Structure Elucidation (NMR, MS/MS) Analysis->Identification

Caption: Workflow for forced degradation studies of latanoprost.

HPLC-UV Method for Quantification of this compound

This method is suitable for the routine quality control of latanoprost formulations.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Reference standards for latanoprost and this compound.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the stressed latanoprost sample with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve.

LC-MS/MS Method for Identification and Confirmation

This method provides high confidence in the identification of this compound and other degradation products, especially at trace levels.

Instrumentation and Materials:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Reference standards for latanoprost and this compound.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification or product ion scanning for structural confirmation. The precursor ion for this compound would be its molecular ion, and characteristic product ions would be monitored.

Procedure:

  • Sample Preparation: Dilute the stressed latanoprost sample with the mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

  • Identification: Confirm the presence of this compound by matching the retention time and the fragmentation pattern (MS/MS spectrum) with that of a reference standard. The molecular formula of 15-Keto Latanoprost Acid is C23H32O5.[9]

NMR Spectroscopy for Structural Elucidation

For novel or unexpected degradation products, isolation followed by NMR spectroscopy is the gold standard for definitive structural elucidation.

Procedure:

  • Isolation: Isolate the unknown degradation product from the stressed sample mixture using preparative HPLC.

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Analysis: Acquire a suite of NMR spectra, including 1H, 13C, COSY, HSQC, and HMBC.

  • Structure Determination: Analyze the NMR data to determine the chemical structure of the degradation product.

Regulatory Context and Importance

Regulatory agencies such as the International Council for Harmonisation (ICH) have established guidelines for impurity testing in new drug substances and products.[10][11][12] These guidelines necessitate the identification and characterization of any impurity present at a certain threshold. Therefore, the use of robust and validated analytical methods is not just a matter of scientific rigor but also a regulatory requirement.

Conclusion

Confirming the structure of this compound and other degradation products of latanoprost requires a multi-faceted analytical approach. While HPLC-UV provides a reliable method for routine quantification, LC-MS/MS offers superior sensitivity and selectivity for identification and trace-level analysis. For the unequivocal structural elucidation of unknown impurities, NMR spectroscopy remains the ultimate tool. By understanding the strengths and limitations of each technique and employing validated protocols, researchers can ensure the quality, safety, and efficacy of latanoprost drug products.

References

  • Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC - NIH. (2025, April 24). Retrieved from [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. Retrieved from [Link]

  • Isolation and Structure Elucidation of the Major Degradation Products of Cefaclor Formed Under Aqueous Acidic Conditions - PubMed. Retrieved from [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment - MDPI. (2021, March 22). Retrieved from [Link]

  • Comparison of LC-UV and LC-MS-MS for the determination of taxol - ResearchGate. (2025, August 7). Retrieved from [Link]

  • High-field 1H NMR Studies of Prostaglandin H2 and Its Decomposition Pathways - PubMed. Retrieved from [Link]

  • Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid - ResearchGate. (2024, April 9). Retrieved from [Link]

  • Regulatory aspects of Impurity profiling - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 15-Keto Latanoprost Acid | C23H32O5 | CID 71749686 - PubChem. Retrieved from [Link]

  • Simple, fast, and sensitive isocratic high-performance liquid chromatography method for the quantification of latanoprost - AKJournals. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link]

  • Chromatogram obtained from latanoprost spiked with impurities I and II - ResearchGate. Retrieved from [Link]

  • Regulatory aspects of Impurity profiling - ijdra. (2020, December 15). Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.